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Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to Quinolin-5-ylmethanamine dihydrochloride (CAS 139385-23-6) for Advanced Research Quinolin-5-ylmethanamine dihydrochloride (CAS No. 139385-23-6) is a specialized chemical intermediate that s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quinolin-5-ylmethanamine dihydrochloride (CAS 139385-23-6) for Advanced Research

Quinolin-5-ylmethanamine dihydrochloride (CAS No. 139385-23-6) is a specialized chemical intermediate that serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. While not an end-product therapeutic itself, its value lies in the quinoline core—a privileged scaffold that is a constituent in a multitude of marketed pharmaceutical agents and a focal point of intensive drug discovery efforts.[1][2] The quinoline ring system is renowned for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3]

This guide offers a senior application scientist's perspective on Quinolin-5-ylmethanamine dihydrochloride, moving beyond basic data to provide a cohesive understanding of its properties, safe handling, and strategic application in the synthesis of novel bioactive molecules. For researchers in neuropharmacology, oncology, and infectious disease, this compound represents a key starting point for the exploration of new chemical entities.[4]

Physicochemical and Handling Data

Precise characterization and safe handling are the bedrock of reproducible and secure research. While a comprehensive, manufacturer-specific Safety Data Sheet (SDS) should always be consulted, the following data has been aggregated from reliable chemical databases and suppliers.

Chemical Properties & Identifiers

The fundamental properties of Quinolin-5-ylmethanamine and its dihydrochloride salt are summarized below. The dihydrochloride form enhances stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.

PropertyValueSource(s)
CAS Number 139385-23-6 (dihydrochloride); 58123-57-2 (free base)[4][5][6][7]
Molecular Formula C₁₀H₁₀N₂ · 2HCl[4]
Molecular Weight 231.12 g/mol [4]
IUPAC Name quinolin-5-ylmethanamine dihydrochloride[5]
Appearance Off-white to yellow to light yellow crystalline powder/solid[4]
Purity ≥ 95% (Assay)[4]
Storage Conditions Store at < -40°C for long-term stability.[4]
Safety & Handling: A Self-Validating Protocol

Handling Quinolin-5-ylmethanamine dihydrochloride requires adherence to standard laboratory safety protocols for potent chemical reagents. The aggregated GHS classification from PubChem for the free base indicates potential hazards.[5] The dihydrochloride salt should be handled with similar precautions.

Aggregated Hazard Classification (for free base C₁₀H₁₀N₂):

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5]

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[5]

The following workflow is a self-validating system for minimizing exposure and ensuring laboratory safety.

G cluster_prep Preparation & Assessment cluster_handling Chemical Handling cluster_cleanup Post-Procedure A Consult SDS & Conduct Risk Assessment B Don Personal Protective Equipment (PPE) A->B Mandatory C Work in a Certified Chemical Fume Hood B->C Proceed to PPE_Details Minimum PPE: - Nitrile Gloves - Safety Goggles with Side Shields - Laboratory Coat B->PPE_Details D Weigh Compound Carefully to Avoid Dust C->D Standard Practice E Use Inert Atmosphere if Reaction is Sensitive F Quench Reaction & Work-Up (as per protocol) D->F After Use G Dispose of Waste in Designated Containers F->G Segregate Waste H Decontaminate Workspace & Remove PPE G->H Final Step

Safe Handling Workflow for Quinolin-5-ylmethanamine dihydrochloride.

First Aid Measures (General Guidance):

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[8][9]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing immediately.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

  • General: Always show the safety data sheet to the attending medical professional.[8]

Application in Synthesis and Drug Discovery

The true utility of Quinolin-5-ylmethanamine dihydrochloride is its role as a versatile scaffold. The primary amine (-CH₂NH₂) at the 5-position of the quinoline ring is a nucleophilic handle, ready for a wide array of synthetic transformations to build more complex, biologically active molecules.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline framework is a recurring motif in pharmaceuticals due to its ability to interact with various biological targets. Its planar, aromatic structure allows it to intercalate with DNA, while the nitrogen atom can act as a hydrogen bond acceptor.[10] This versatility has led to the development of quinoline-based drugs for a vast range of diseases, including cancer, malaria, and bacterial infections.[1][3][11]

Synthetic Pathways and Strategic Role

Quinolin-5-ylmethanamine dihydrochloride is a strategic intermediate. Its primary amine allows for facile derivatization, making it a valuable starting point for creating libraries of novel compounds for high-throughput screening.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Bioactive Scaffolds cluster_targets Potential Therapeutic Areas A Quinolin-5-ylmethanamine dihydrochloride (CAS 139385-23-6) B N-Acylation (Amide Formation) A->B R-COCl, Base C N-Alkylation / Reductive Amination A->C R-X or R-CHO, NaBH(OAc)₃ D N-Sulfonylation (Sulfonamide Formation) A->D R-SO₂Cl, Base E Condensation Reactions (e.g., Schiff Base) A->E R-CHO / R-CO-R' F Novel Amide Derivatives B->F G Substituted Amines C->G H Quinoline Sulfonamides D->H I Complex Heterocycles E->I J Neuropharmacology (e.g., Kinase Inhibitors) F->J K Oncology (e.g., DNA Intercalators) G->K L Anti-Infectives H->L I->J I->K

Role as a key synthetic intermediate in drug discovery pipelines.

This compound is particularly valuable in research focused on:

  • Pharmaceutical Development: As a core fragment for synthesizing compounds targeting neurological disorders and for enhancing drug formulation efficiency.[4]

  • Biochemical Research: Employed in studies of neurotransmitter systems to elucidate mechanisms of action for various drugs.[4]

  • Anti-Cancer Research: The quinoline scaffold is a known pharmacophore for developing anti-cancer agents, and this building block provides a direct route to novel derivatives for screening.[4][11]

Representative Experimental Protocol: N-Acylation

To illustrate the practical application of Quinolin-5-ylmethanamine dihydrochloride, the following is a representative, generalized protocol for an N-acylation reaction to form an amide. This protocol is a template and must be adapted based on the specific acylating agent and substrate properties.

Objective: To synthesize N-(quinolin-5-ylmethyl)acetamide from Quinolin-5-ylmethanamine dihydrochloride and acetyl chloride.

Materials:

  • Quinolin-5-ylmethanamine dihydrochloride

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Step-by-Step Methodology

G A Step 1: Reagent Setup Dissolve amine dihydrochloride (1.0 eq) in anhydrous DCM under N₂. B Step 2: Base Addition Add TEA or DIPEA (2.2 eq) dropwise at 0°C. Stir for 15 min. A->B C Step 3: Acylation Add Acetyl Chloride (1.1 eq) in DCM dropwise at 0°C. B->C D Step 4: Reaction Monitoring Allow to warm to RT. Monitor progress by TLC or LC-MS. C->D E Step 5: Aqueous Work-up Quench with water. Wash sequentially with NaHCO₃(aq) and Brine. D->E F Step 6: Isolation Dry organic layer with MgSO₄, filter, and concentrate under reduced pressure. E->F G Step 7: Purification Purify crude product via column chromatography or recrystallization. F->G

Workflow for a representative N-Acylation reaction.
  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Quinolin-5-ylmethanamine dihydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: The dihydrochloride salt must be neutralized to the free amine for the reaction to proceed. Add triethylamine (TEA) or another non-nucleophilic base (2.2 equivalents) dropwise to the suspension. The extra equivalent of base is to neutralize the HCl formed during the acylation. Stir the mixture at 0°C for 15-30 minutes.

  • Acylation: In a separate flask, dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C via a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove excess acid) and then with brine (to remove residual water).

  • Isolation: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography or recrystallization to afford the pure N-(quinolin-5-ylmethyl)amide derivative. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

Quinolin-5-ylmethanamine dihydrochloride is more than a catalog chemical; it is a strategic entry point into the vast and pharmacologically rich chemical space of quinoline derivatives. Its well-defined structure, coupled with a reactive primary amine handle, provides medicinal chemists and drug development professionals with a reliable and versatile tool. Understanding its properties, handling requirements, and synthetic potential is crucial for leveraging this building block to its full potential in the quest for novel therapeutics. The insights and protocols provided herein serve as a foundation for the rational design and efficient synthesis of the next generation of quinoline-based bioactive compounds.

References

  • (Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693 - PubChem. [Link]

  • Quinolines database - synthesis, physical properties. [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed. [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - OUCI. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Quinolin-5-ylmethanamine Dihydrochloride in Water vs. Organic Solvents

Introduction Quinolin-5-ylmethanamine dihydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinolin-5-ylmethanamine dihydrochloride is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in the realms of neuropharmacology and oncology.[1] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive exploration of the solubility of Quinolin-5-ylmethanamine dihydrochloride, contrasting its behavior in aqueous and organic solvent systems. We will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and discuss the implications of these properties for its application in research and development.

Theoretical Framework: Understanding the Solubility of an Amine Salt

The solubility of Quinolin-5-ylmethanamine dihydrochloride is fundamentally dictated by its structure: a quinoline ring system, a primary amine, and a dihydrochloride salt form. This combination of features gives rise to a distinct solubility profile.

The Dominance of Polarity and Hydrogen Bonding in Aqueous Solubility

As an amine salt, Quinolin-5-ylmethanamine dihydrochloride is ionic in nature.[2][3] The presence of the positively charged ammonium group and two chloride counter-ions allows for strong ion-dipole interactions with polar water molecules. Furthermore, the primary amine and the nitrogen atom in the quinoline ring can participate in hydrogen bonding with water.[4][5] These strong intermolecular forces with water molecules are the primary drivers for its anticipated high solubility in aqueous solutions. The general principle of "like dissolves like" strongly suggests that this polar, ionic compound will be readily soluble in the polar solvent, water.[5]

The Role of the Hydrophobic Quinoline Moiety

While the ionic nature of the dihydrochloride salt promotes aqueous solubility, the quinoline ring itself is a relatively large, aromatic, and hydrophobic structure.[4] This non-polar portion of the molecule prefers to interact with non-polar solvent molecules. In water, the hydrophobic quinoline moiety can disrupt the hydrogen-bonding network of water, which is energetically unfavorable. This dual nature—a highly polar ionic head and a non-polar aromatic tail—means that while solubility in water is expected to be good, it may be less than that of smaller, more compact amine salts.

Predicting Solubility in Organic Solvents

The solubility of Quinolin-5-ylmethanamine dihydrochloride in organic solvents is expected to be significantly lower than in water. This is due to the high lattice energy of the ionic salt, which non-polar or weakly polar organic solvents cannot effectively overcome.

  • Non-polar aprotic solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the ionic part of the molecule. Consequently, the solubility is predicted to be very low or negligible.

  • Polar aprotic solvents (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have large dipole moments and can solvate cations effectively. While they are not as efficient as water in solvating anions or participating in hydrogen bonding, some solubility is expected, particularly in DMSO.[6]

  • Polar protic solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a higher dielectric constant than polar aprotic solvents, which helps to stabilize the separated ions. Therefore, Quinolin-5-ylmethanamine dihydrochloride is expected to have moderate solubility in lower-chain alcohols. However, as the alkyl chain length of the alcohol increases, its polarity decreases, leading to a reduction in solubility.[7]

Factors Influencing Aqueous Solubility: A Deeper Dive

The aqueous solubility of an ionizable compound like Quinolin-5-ylmethanamine dihydrochloride is not a fixed value but is highly dependent on the solution's conditions.

The Critical Impact of pH

The pH of the aqueous medium has a profound effect on the solubility of amine salts.[8][9][10][11] Quinolin-5-ylmethanamine is a basic compound, and its dihydrochloride salt is formed by reacting it with two equivalents of hydrochloric acid. In an acidic to neutral pH, the amine groups will be protonated, maintaining the ionic and more soluble form of the molecule. However, as the pH increases and becomes more basic, the protonated amine will be deprotonated to its free base form. This neutral, non-ionic form is significantly less polar and therefore much less soluble in water.

The relationship between pH and the solubility of a basic drug can be visualized with the following logical flow:

Caption: The influence of pH on the ionization state and subsequent aqueous solubility of an amine salt.

The Common Ion Effect

The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[12][13][14] For Quinolin-5-ylmethanamine dihydrochloride, the common ion is the chloride ion (Cl⁻). If the aqueous solvent already contains a source of chloride ions (e.g., from sodium chloride or in a hydrochloric acid solution), the solubility of the dihydrochloride salt can be suppressed.[15][16][17] This is due to Le Châtelier's principle, where the addition of a product ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.[12][15] This phenomenon is particularly relevant in physiological contexts, such as the high chloride concentration in gastric fluid.[16]

Experimental Determination of Solubility: Protocols and Methodologies

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The choice of method often depends on the required throughput and the stage of drug development.[18][19]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][20] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol:

  • Preparation: Add an excess amount of Quinolin-5-ylmethanamine dihydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed, clear container. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7][20]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter.[18][20]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.[19][21]

  • Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or disproportionation to the free base).[20]

Caption: Workflow for the shake-flask method to determine thermodynamic solubility.

Kinetic Solubility Determination: High-Throughput Screening

For early-stage drug discovery, where a large number of compounds need to be assessed quickly, kinetic solubility methods are often employed.[18] These methods measure the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[18][19]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Quinolin-5-ylmethanamine dihydrochloride in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a nephelometer or a plate reader to detect the onset of precipitation.[18] The concentration in the last clear well is reported as the kinetic solubility.

Expected Solubility Profile and Data Summary

Table 1: Predicted Solubility of Quinolin-5-ylmethanamine Dihydrochloride

Solvent SystemPredicted SolubilityRationale
Aqueous Solvents
Deionized WaterHighHighly polar solvent, strong ion-dipole interactions and hydrogen bonding.
PBS (pH 7.4)HighBuffered aqueous system, compound remains protonated and ionic.
0.1 M HClModerate to HighThe common ion effect from chloride may slightly suppress solubility compared to pure water.[16][17]
0.1 M NaOHVery LowDeprotonation to the much less soluble free base will occur.
Organic Solvents
Methanol / EthanolModeratePolar protic solvents that can solvate ions and hydrogen bond.
Dimethyl Sulfoxide (DMSO)Low to ModerateHighly polar aprotic solvent, effective at solvating cations.
AcetonitrileLowLess polar than DMSO, less effective at solvating ions.
DichloromethaneVery LowNon-polar aprotic solvent.
HexaneNegligibleHighly non-polar solvent, unable to overcome the crystal lattice energy of the salt.

Implications for Drug Development

The solubility characteristics of Quinolin-5-ylmethanamine dihydrochloride have significant implications for its handling and application in a research setting:

  • Stock Solution Preparation: For biological assays, preparing a concentrated stock solution in water or a buffer system is the preferred approach. If a co-solvent is necessary, DMSO is a viable option, but care must be taken to avoid precipitation upon dilution into aqueous media.

  • Formulation Development: The high aqueous solubility in acidic to neutral conditions suggests good potential for oral bioavailability, as the compound should dissolve readily in the stomach and upper small intestine. However, the potential for precipitation in the more basic environment of the lower intestine should be considered.

  • Purification: The differential solubility can be exploited during synthesis for purification. For instance, the compound could be precipitated from a reaction mixture by the addition of a non-polar anti-solvent.

Conclusion

Quinolin-5-ylmethanamine dihydrochloride is anticipated to be a highly water-soluble compound, a characteristic driven by its ionic salt nature. Its solubility is expected to be significantly influenced by the pH of the aqueous medium, with a marked decrease in basic conditions. In contrast, its solubility in organic solvents is predicted to be limited, with moderate solubility in polar protic solvents like methanol and some solubility in polar aprotic solvents like DMSO. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the solubility of this important chemical entity, enabling its effective use in drug discovery and development endeavors.

References

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • solubility experimental methods.pptx. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Quinolin-5-yl-methylamine dihydrochloride. (n.d.). Chem-Impex.
  • Common Ion Effect on Solubility of Ionic Salts. (2026). CK-12 Foundation.
  • Solubility and pH of amines. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Common Ion Effect. (2025). Chemistry LibreTexts.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.
  • (Quinolin-5-yl)methanamine. (2025). PubChem.
  • Common-Ion Effect in Solubility Equilibria. (2023). Chemistry LibreTexts.
  • Solubility and the Common Ion Effect: Chemistry Tutorial. (n.d.). The Physics Classroom.
  • Salt Selection in Drug Development. (2008). Pharmaceutical Technology.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1987). PubMed.
  • How pH Affects Solubility of Salts AP Chemistry Unit 8. (2025). YouTube.
  • Solubility of organic amine salts. (2011). Sciencemadness.org.
  • pH Effects on Solubility. (n.d.). Chad's Prep.
  • Does pH affect solubility?. (2023). AAT Bioquest.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023).
  • Advanced Properties of Amines. (2023). Chemistry LibreTexts.
  • Why amine salts are soluble in water?. (2016). Chemistry Stack Exchange.
  • Why amine salts are soluble in water?. (n.d.). ECHEMI.
  • PRODUCT INFORMATION. (2023). Cayman Chemical.

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Foundational

Quinolin-5-ylmethanamine Dihydrochloride: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on Quinolin-5-ylmethanamine dihydrochloride, a versatile and reactive building block that provides a reliable entry point for incorporating the quinoline moiety into novel molecular entities. We will explore its chemical properties, synthetic utility, and strategic applications in drug design, providing researchers with the technical insights needed to leverage this valuable reagent in their discovery programs.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of immense significance in drug discovery.[3][4] Its rigid framework and unique electronic properties allow it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[5] This versatility has led to the development of numerous FDA-approved drugs across a spectrum of therapeutic areas, including:

  • Anticancer agents (e.g., Lenvatinib, Irinotecan)[2][6]

  • Antimalarials (e.g., Chloroquine, Quinine)[2]

  • Antivirals (e.g., Saquinavir)[2]

  • Antibacterial agents [7]

The quinoline nucleus is not merely a passive scaffold; its substitution pattern can be precisely tuned to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] The ability to modify the ring at multiple positions allows for the optimization of potency, selectivity, and metabolic stability, making it an enduring and indispensable scaffold for the development of next-generation therapeutics.[1][6]

Physicochemical and Structural Properties of Quinolin-5-ylmethanamine Dihydrochloride

Quinolin-5-ylmethanamine dihydrochloride is the stable, water-soluble salt form of the parent amine, making it convenient for storage and handling in a laboratory setting.[8] The primary amine functionality, attached to the C5 position via a methylene linker, serves as a key reactive handle for synthetic elaboration.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂ · 2HCl[8]
Molecular Weight 231.12 g/mol [8]
Appearance Off-white to light yellow solid[8]
CAS Number 58123-57-2[8]
Parent Amine MW 158.20 g/mol [9]

The dihydrochloride salt form typically enhances the compound's solubility in polar and aqueous solvents, which can be advantageous for certain reaction conditions and for biological screening. The two hydrochloride moieties protonate the basic nitrogen atoms: the primary amine and the quinoline ring nitrogen.

Synthetic Accessibility and Key Reactions

The synthesis of quinoline derivatives can be achieved through various established name reactions, such as the Skraup, Doebner-Miller, and Friedländer syntheses.[10] These methods provide access to a wide range of substituted quinoline cores. For Quinolin-5-ylmethanamine specifically, a common route involves the reduction of quinoline-5-carbonitrile or quinoline-5-carboxamide.

The true utility of Quinolin-5-ylmethanamine as a building block lies in the reactivity of its primary amine. This functional group is a versatile nucleophile, enabling the construction of diverse molecular architectures through several fundamental reactions.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start Quinolin-5-ylmethanamine (Dihydrochloride) Amide Amide Bond Formation (R-COOH, Coupling Agent) start->Amide Nucleophilic Acyl Substitution Reductive Reductive Amination (R-CHO, Reducing Agent) start->Reductive Imine Formation & Reduction Sulfonamide Sulfonamide Formation (R-SO2Cl, Base) start->Sulfonamide Nucleophilic Substitution Amide_P Amide Derivatives Amide->Amide_P SecAmine_P Secondary Amines Reductive->SecAmine_P Sulfonamide_P Sulfonamide Derivatives Sulfonamide->Sulfonamide_P

Figure 1: Key reaction pathways for Quinolin-5-ylmethanamine.

Key Synthetic Applications:
  • Amide Bond Formation: This is one of the most frequently used reactions in medicinal chemistry.[11] The primary amine of the building block can be coupled with a wide range of carboxylic acids using standard coupling reagents like HATU, EDC, or HOBt to form stable amide linkages.[12][13] This reaction is fundamental to building peptide mimics and other complex molecules.

  • Reductive Amination: The reaction with aldehydes or ketones forms an intermediate imine, which is then reduced in situ to yield a secondary amine.[14][15] This powerful C-N bond-forming reaction is highly efficient for introducing additional diversity and is compatible with a broad range of functional groups.[16] Reagents like sodium triacetoxyborohydride are commonly used for this transformation.[16]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamide derivatives, another important functional group found in many therapeutic agents.

Detailed Experimental Protocol: Amide Coupling

To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol for a representative amide coupling reaction.

Objective: To synthesize N-((quinolin-5-yl)methyl)benzamide from Quinolin-5-ylmethanamine dihydrochloride and benzoic acid.

Materials:

  • Quinolin-5-ylmethanamine dihydrochloride (1.0 equiv)

  • Benzoic acid (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)[12]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Quinolin-5-ylmethanamine dihydrochloride (1.0 equiv) and benzoic acid (1.1 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution at room temperature.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. The base is crucial to neutralize the dihydrochloride salt and to facilitate the coupling reaction.

  • Activation & Coupling: In a separate flask, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Alternatively, add the solid HATU portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-((quinolin-5-yl)methyl)benzamide.

Applications in Drug Discovery: A Strategic Perspective

The strategic incorporation of the Quinolin-5-ylmethanamine scaffold allows drug designers to explore chemical space efficiently. The quinoline core can act as a bioisostere for other aromatic systems like naphthalene, offering modulated electronic and solubility properties. The aminomethyl linker provides conformational flexibility and a vector for positioning functional groups to interact with specific pockets within a biological target, such as a kinase or a protease.[5]

For instance, in the design of kinase inhibitors, the quinoline ring can occupy the adenine-binding region, forming key hydrogen bonds and hydrophobic interactions, while the synthetically elaborated side chain can extend into the solvent-exposed region to enhance selectivity and potency.

G cluster_drug Drug Candidate cluster_target Kinase Target Drug Quinoline Core Linker (from building block) R-group (Synthetic Elaboration) Kinase ATP Binding Site Hinge Region Selectivity Pocket Drug:f0->Kinase:p0 Hydrophobic Interaction Drug:f0->Kinase:p1 H-Bonding Drug:f2->Kinase:p2 Selectivity-driving Interaction

Figure 2: Hypothetical binding mode of a drug derived from the building block.

This modular approach, enabled by a reliable building block like Quinolin-5-ylmethanamine dihydrochloride, accelerates the structure-activity relationship (SAR) studies that are critical for optimizing lead compounds into clinical candidates.[1]

Handling and Safety

According to GHS classifications, the parent amine, (Quinolin-5-yl)methanamine, is considered toxic if swallowed and may cause severe skin burns and eye damage.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The dihydrochloride salt should be stored in a cool, dry place.[8]

Conclusion

Quinolin-5-ylmethanamine dihydrochloride is a high-value, versatile building block for medicinal chemistry and drug discovery. Its stable salt form, coupled with the reactive primary amine, provides a straightforward and efficient method for incorporating the privileged quinoline scaffold into novel molecules. By enabling access to a wide range of derivatives through robust and well-understood chemical transformations, this reagent empowers researchers to accelerate the design and synthesis of next-generation therapeutics.

References

  • Quinoline: An Attractive Scaffold in Drug Design. PubMed. Available at: [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. ResearchGate. Available at: [Link]

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. Available at: [Link]

  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books.
  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Bentham Science. Available at: [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available at: [Link]

  • Robust and Scalable Reductive Amination Protocol for Electron- Poor Heterocyclic Amines Using Et3SiH/TFA as. Thieme Connect. Available at: [Link]

  • (Quinolin-5-yl)methanamine. PubChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Chemistry of Amides. LibreTexts Chemistry. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Myers Chem 115. Harvard University. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available at: [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. CSIRO Publishing. Available at: [Link]

  • ANALYSIS OF QUINOLINEQUINONE REACTIVITY, CYTOTOXICITY, AND ANTI-HIV-1 PROPERTIES. PMC. Available at: [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Quinolines. AMERICAN ELEMENTS®. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

Sources

Exploratory

Difference between Quinolin-5-ylmethanamine free base and dihydrochloride salt

An In-Depth Technical Guide to Quinolin-5-ylmethanamine: A Comparative Analysis of the Free Base and Dihydrochloride Salt Introduction: The Critical Choice Between Free Base and Salt Form In the landscape of drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quinolin-5-ylmethanamine: A Comparative Analysis of the Free Base and Dihydrochloride Salt

Introduction: The Critical Choice Between Free Base and Salt Form

In the landscape of drug discovery and chemical synthesis, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) or key intermediate is a decision of paramount importance. Quinolin-5-ylmethanamine, a versatile building block in medicinal chemistry, is a prime example of a compound frequently utilized in two distinct forms: the neutral "free base" and its ionically bonded "dihydrochloride salt".[1] While structurally similar, the conversion of the free base to its salt form instigates a cascade of changes in its physicochemical properties. This transformation is not merely a matter of chemical convenience; it profoundly impacts solubility, stability, handling, and ultimately, bioavailability and formulation strategy.

This guide provides an in-depth technical exploration of the core differences between Quinolin-5-ylmethanamine free base and its dihydrochloride salt. We will dissect their fundamental properties, present methodologies for their distinct characterization, and discuss the practical implications of choosing one form over the other, empowering researchers, scientists, and drug development professionals to make informed decisions grounded in solid scientific principles.

Part 1: Fundamental Physicochemical Differences

The primary distinction arises from the reaction of the basic nitrogen atoms in the Quinolin-5-ylmethanamine molecule with hydrochloric acid. The free base possesses two basic centers: the nitrogen of the quinoline ring and the primary amine of the methanamine group. In the presence of sufficient hydrochloric acid, both of these sites become protonated to form the dihydrochloride salt.

Figure 2: Analytical workflow for identifying the correct form of a sample.
X-ray Powder Diffraction (XRPD)
  • Principle & Expertise: XRPD is the gold standard for solid-state characterization. It provides a unique "fingerprint" based on the long-range atomic order within a crystalline solid. [2]The free base and the dihydrochloride salt, having fundamentally different molecular packing and crystal lattices, will produce entirely distinct diffraction patterns. [3]The salt will exhibit sharp peaks indicative of a crystalline structure, while the free base could be crystalline (with a different pattern) or amorphous (showing a broad halo). [4]* Trustworthiness: This method is self-validating. A comparison of the sample's diffractogram to a reference standard of either the free base or the salt provides definitive identification. It is a non-destructive technique. [2]

Thermal Analysis (DSC & TGA)
  • Principle & Expertise (DSC): Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [5][6]It precisely measures thermal transitions like melting. As noted, the salt will have a significantly higher melting point than the free base. The sharpness of the melting endotherm can also provide information on purity.

  • Principle & Expertise (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. [7]This is particularly useful for identifying the presence of bound water (hydrates) or solvent (solvates), which can occur with hydrochloride salts. [8][9]For example, a mass loss corresponding to two molecules of water before the main decomposition event would indicate a dihydrochloride dihydrate.

Spectroscopic Methods (FTIR & NMR)
  • Principle & Expertise (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of functional groups. The spectra of the free base and salt will show critical differences:

    • N-H Stretch: The free base will show primary amine (R-NH₂) stretches around 3300-3500 cm⁻¹.

    • N⁺-H Stretch: The dihydrochloride salt will exhibit a very broad and strong absorption band, typically from 2400-3200 cm⁻¹, which is characteristic of the stretching vibration in an ammonium salt (R-NH₃⁺). [10]This is often the most telling feature.

    • C=N Stretch: Vibrations associated with the quinoline ring C=N and C=C bonds (around 1500-1650 cm⁻¹) may also shift upon protonation of the ring nitrogen. [11][12]* Principle & Expertise (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms.

    • ¹H NMR: Upon protonation to form the salt, the electron density around the nitrogen atoms decreases. This deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value). [13][14]The N-H protons of the salt will appear as a new, often broad signal, which will disappear upon shaking the sample with a drop of D₂O due to rapid proton-deuterium exchange. [13] * ¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogens in the salt will also experience a downfield shift compared to their positions in the free base spectrum. [15]

Part 4: Step-by-Step Experimental Protocols

The following protocols are designed to provide a clear, actionable framework for characterizing a sample of Quinolin-5-ylmethanamine.

Protocol 1: Differentiation by X-ray Powder Diffraction (XRPD)
  • Objective: To definitively identify the solid form (free base vs. dihydrochloride salt) based on its unique crystal lattice structure.

  • Sample Preparation:

    • Gently grind ~5-10 mg of the sample into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.

    • Carefully mount the powdered sample onto a zero-background sample holder (e.g., silicon wafer). Ensure the surface is flat and level with the holder's edge.

  • Instrumentation & Parameters (Typical):

    • Instrument: A modern powder X-ray diffractometer (e.g., Bruker D8, PANalytical X'Pert).

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage/Current: 40 kV and 40 mA.

    • Scan Range (2θ): 3° to 40°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1 second/step.

  • Data Analysis & Interpretation:

    • Process the raw data to obtain a diffractogram (Intensity vs. 2θ).

    • Compare the peak positions (2θ values) and relative intensities of the sample's pattern against reference patterns for the known free base and dihydrochloride salt.

    • Expected Outcome (Trustworthiness): An exact match confirms the sample's identity. A crystalline salt will show sharp, well-defined peaks. An amorphous form will show a broad, featureless "halo". A mixture of forms will show a superposition of their respective patterns. [3][4]

Protocol 2: Thermal Characterization by DSC/TGA
  • Objective: To differentiate the forms based on their melting points and thermal stability profiles.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components before analysis. Prepare an identical empty pan to serve as the reference.

  • Instrumentation & Parameters (Typical):

    • Instrument: A simultaneous TGA/DSC analyzer or separate DSC and TGA instruments.

    • DSC/TGA Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 300 °C (or higher, depending on expected decomposition) at a heating rate of 10 °C/min.

  • Data Analysis & Interpretation:

    • DSC Thermogram: Examine the heat flow vs. temperature plot. Identify the onset and peak temperatures of any endothermic (melting, desolvation) or exothermic (decomposition, crystallization) events. [7][16]Compare the melting point to known literature values.

    • TGA Thermogram: Examine the weight % vs. temperature plot. Quantify any mass loss steps. A step occurring before the melting/decomposition may indicate the loss of water or solvent. [9] * Expected Outcome (Trustworthiness): The free base will show a distinct melting endotherm around 98-100 °C. The dihydrochloride salt will show a much higher thermal event, likely decomposition, and may exhibit an initial mass loss in the TGA if it is a hydrate.

Protocol 3: Spectroscopic Analysis by FTIR
  • Objective: To identify the functional groups and confirm the protonation state of the nitrogen atoms.

  • Sample Preparation (ATR):

    • Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation & Parameters (Typical):

    • Instrument: An FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans (co-added to improve signal-to-noise).

  • Data Analysis & Interpretation:

    • Analyze the resulting spectrum for key vibrational bands.

    • Free Base: Look for two distinct N-H stretching peaks around 3300-3500 cm⁻¹.

    • Dihydrochloride Salt: Look for the absence of the sharp primary amine peaks and the presence of a very broad, strong absorption band for the N⁺-H stretch, typically centered around 2800 cm⁻¹. [10] * Expected Outcome (Trustworthiness): The presence or absence of the broad ammonium salt band is a highly reliable indicator of the sample's form.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. Available at: [Link]

  • Free base. Wikipedia. Available at: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. Available at: [Link]

  • Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A. Available at: [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. Available at: [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. Available at: [Link]

  • Difference between amino acid free base and its hydrochloride salt? ResearchGate. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC - NIH. Available at: [Link]

  • Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry. American Chemical Society. Available at: [Link]

  • X-ray Diffraction – A Simple Approach. Cormica Pharma & Med Device Testing. Available at: [Link]

  • (PDF) X-ray Powder Diffraction in Solid Form Screening and Selection. ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. ChemistrySelect. Available at: [Link]

  • Hydrochloride salt of amine. Reddit. Available at: [Link]

  • Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

  • Amino Acid Freebase vs. HCl Salt. Reddit. Available at: [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical. Available at: [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]

  • DSC and TGA of hydrochloride salt. ResearchGate. Available at: [Link]

  • (Quinolin-5-yl)methanamine. PubChem. Available at: [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link].

  • Differential Scanning Calorimetry. Coriolis Pharma. Available at: [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. Available at: [Link]

  • Spectroscopy of Amines. Oregon State University. Available at: [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis. Available at: [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND... Google Patents.
  • Structure of Amines by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry. Available at: [Link]

  • Parametric Study of Metallothermic Purification of Chloride Salts. ACS Omega. Available at: [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. Available at: [Link]

  • Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. Available at: [Link]

  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. Available at: [Link]

  • Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel... ResearchGate. Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. Growing Science. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution reactions involving 5-quinolinemethanamine

Application Note: Nucleophilic Substitution & Functionalization of 5-Quinolinemethanamine Executive Summary 5-Quinolinemethanamine (5-QMA) represents a high-value "privileged scaffold" in drug discovery, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Functionalization of 5-Quinolinemethanamine

Executive Summary

5-Quinolinemethanamine (5-QMA) represents a high-value "privileged scaffold" in drug discovery, particularly for kinase, telomerase, and TRPV1 inhibitor programs.[1][2][3] Its structural uniqueness lies in the 5-position vector, which projects substituents into distinct chemical space compared to the more common 4- or 8-substituted quinolines.[1][3]

This guide provides an autonomous, technical deep-dive into the nucleophilic reactivity of 5-QMA. Unlike standard aliphatic amines, 5-QMA presents a dual-nitrogen system with distinct electronic environments.[1][3] Successful utilization requires navigating the competitive basicity between the exocyclic primary amine (


) and the endocyclic quinoline nitrogen (

). This note details protocols for

alkylation,

heteroarylation, and reductive amination, optimized to suppress side reactions and maximize yield.

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.[1]

  • Primary Nucleophile: The exocyclic amine (

    
    ) is the dominant nucleophile.[3] It is essentially an aliphatic amine but is influenced by the electron-withdrawing nature of the quinoline ring, making it slightly less basic than benzylamine but highly reactive toward electrophiles.[1]
    
  • Secondary Competitor: The quinoline ring nitrogen is a weak base (

    
     ~4.9).[4] While less nucleophilic, it can participate in hydrogen bonding or metal coordination (e.g., in Pd-catalyzed couplings), potentially poisoning catalysts or complicating salt formation.[1][2]
    
  • Solubility: 5-QMA is often supplied as a dihydrochloride salt.[1][3] Complete neutralization (free-basing) is critical for nucleophilic substitution reactions.[3]

Reactivity Visualization

ReactivityLandscape QMA 5-Quinolinemethanamine (Substrate) ExoN Exocyclic Amine (-NH2) pKa ~10.6 (Primary Nucleophile) QMA->ExoN Dominant Site EndoN Quinoline Nitrogen (=N-) pKa ~4.9 (Weak Base/H-Bond Acceptor) QMA->EndoN Secondary Site Path_SN2 SN2 Alkylation (Risk: Over-alkylation) ExoN->Path_SN2 Reacts with Alkyl Halides Path_SNAr SNAr Heteroarylation (Kinase Scaffolds) ExoN->Path_SNAr Reacts with Cl-Heterocycles Path_RedAm Reductive Amination (Controlled Mono-alkylation) ExoN->Path_RedAm Reacts with Aldehydes EndoN->Path_SN2 Rare side reaction (Quaternization)

Caption: Figure 1. Reactivity landscape of 5-QMA highlighting the dominance of the exocyclic amine in nucleophilic pathways.

Detailed Experimental Protocols

Protocol A: Controlled Heteroarylation

Target Application: Synthesis of Kinase Inhibitors (e.g., Quinazoline/Pyrimidine hybrids).[1][2]

This reaction couples 5-QMA with electron-deficient heteroaryl chlorides.[1][3] This is preferred over


 for drug discovery due to the stability of the resulting C-N bond and the prevalence of aromatic cores in active pharmaceutical ingredients (APIs).

Reagents:

  • Substrate: 5-Quinolinemethanamine (1.0 equiv)

  • Electrophile: 4-Chloroquinazoline or 2-Chloropyrimidine derivative (1.1 equiv)[1][3]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) – Crucial for scavenging HCl and maintaining the free base.

  • Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH).[3]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, suspend 5-QMA dihydrochloride (1.0 mmol) in iPrOH (5 mL).

  • Activation: Add DIPEA (3.0 mmol) dropwise. The suspension should clear as the free base forms. Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add the heteroaryl chloride (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C (for iPrOH) or 100°C (for n-BuOH) for 4–12 hours. Monitor by LC-MS.[1][3][5]

    • Note: The product often precipitates from the alcohol upon cooling.

  • Workup (Precipitation Method): Cool to RT. If solid forms, filter and wash with cold ether.[1][2]

  • Workup (Extraction Method): If no precipitate, remove solvent in vacuo.[1] Redissolve in DCM, wash with sat.

    
     (to remove salts) and brine. Dry over 
    
    
    
    .[1][3][6]

Troubleshooting:

  • Low Yield? If the electrophile is unreactive, switch solvent to DMF and heat to 120°C.[1]

  • Regioselectivity? The quinoline nitrogen is unlikely to react under these conditions due to steric hindrance and lower nucleophilicity compared to the primary amine.

Protocol B: Reductive Amination (Surrogate for )

Target Application: Introduction of Alkyl Groups without Over-Alkylation.

Direct alkylation with alkyl halides (R-X) often leads to mixtures of mono-, di-, and quaternary ammonium salts.[1][3] Reductive amination is the industry standard for mono-alkylating 5-QMA.[3]

Reagents:

  • Amine: 5-Quinolinemethanamine (1.0 equiv)[3]

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)[3]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[3]
    
  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, ~1-2 drops)[1][3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-QMA (free base preferred) and the aldehyde in DCE (0.2 M concentration). Add AcOH. Stir at RT for 1–2 hours.[1][3][6]

    • Checkpoint: Formation of the imine intermediate can sometimes be observed by LC-MS (

      
       shift).[3]
      
  • Reduction: Add

    
     as a solid in one portion.
    
    • Why this reductant? It is mild and selectively reduces the imine over the aldehyde, preventing direct reduction of the starting material.

  • Completion: Stir at RT for 4–16 hours.

  • Quench: Add sat. aqueous

    
     and stir vigorously for 15 minutes to quench borate complexes.
    
  • Isolation: Extract with DCM (3x). Wash organic layer with brine.[1][3] Dry and concentrate.

Protocol C: Acylation (Amide Coupling)

Target Application: Library Generation (High-Throughput Synthesis).[3]

Reagents:

  • Amine: 5-Quinolinemethanamine (1.0 equiv)[3]

  • Acylating Agent: Acid Chloride (1.1 equiv) OR Carboxylic Acid + Coupling Agent (HATU/EDC).[3]

  • Base: Triethylamine (TEA) or Pyridine.[3]

  • Solvent: DCM (anhydrous).[3]

Step-by-Step Methodology (Acid Chloride Route):

  • Setup: Dissolve 5-QMA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1][3]

  • Base Addition: Add TEA (2.5 equiv).

  • Acylation: Add Acid Chloride dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Purification: Acid chlorides often yield clean products.[1][3] Wash with 1N HCl (to remove unreacted quinoline starting material—careful, product may also protonate, check pH) followed by sat.[1][2]

    
    .
    

Data Summary & Optimization Matrix

Reaction TypeElectrophileSolventBase/CatalystTempKey Challenge

Heteroaryl-CliPrOH, n-BuOH, DMFDIPEA80–120°CSolubility of salts; steric hindrance of electrophile.[1][3]
Reductive Amination Aldehyde/KetoneDCE, DCM, MeOHAcOH /

RTMoisture sensitivity; imine stability.[1][2]
Acylation R-COClDCM, THFTEA, Pyridine0°C

RT
Over-acylation (rare); HCl salt removal.[1][2]

Alkylation
R-Br / R-IDMF, MeCN

,

RT–60°CPoly-alkylation (Avoid if possible; use Protocol B).[1][2][3]

Strategic Workflow Diagram

This flowchart guides the chemist through the decision-making process for functionalizing 5-QMA.

Workflow Start Start: 5-Quinolinemethanamine Target Define Target Moiety Start->Target IsAromatic Target is Heterocycle? Target->IsAromatic Yes IsAlkyl Target is Alkyl Group? Target->IsAlkyl No IsAromatic->IsAlkyl No SNAr Protocol A: SNAr (Solvent: iPrOH, Base: DIPEA) IsAromatic->SNAr Yes IsAmide Target is Amide? IsAlkyl->IsAmide No RedAm Protocol B: Reductive Amination (Reagent: NaBH(OAc)3) IsAlkyl->RedAm Yes (Preferred) Acyl Protocol C: Acylation (Reagent: R-COCl / HATU) IsAmide->Acyl Yes

Caption: Figure 2. Decision tree for selecting the optimal functionalization protocol for 5-QMA.

References

  • Synthesis of 5-(aminomethyl)quinoline derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry.[1][3] Context: Describes the synthesis of quinoline derivatives targeting telomerase and the use of the aminomethyl group as a linker.

  • Synthesis and Antinociceptive Activity of 5-Amino quinoline Derivatives. Source: Semantic Scholar / ResearchGate.[1][3] Context: Details the acylation of amino-quinolines and general handling of quinoline amines in medicinal chemistry.

  • pKa Values of Amines and Heterocycles. Source: Alfa Chemistry / Evans pKa Table.[1][3] Context: Provides the fundamental

    
     data (Quinoline ~4.9, Benzylamine ~9.5-10.[1][3]5) validating the reactivity hierarchy.[7]
    
    
  • PubChem Compound Summary: (Quinolin-5-yl)methanamine. Source:[1][3] PubChem (NIH).[3] Context: Verification of chemical structure, molecular weight, and safety data.[1][2][8] [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Quinolin-5-ylmethanamine Dihydrochloride

Executive Summary & Root Cause Analysis The Issue: Users frequently report that Quinolin-5-ylmethanamine dihydrochloride precipitates or fails to dissolve in pure dichloromethane (DCM). The Science (Root Cause): This sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that Quinolin-5-ylmethanamine dihydrochloride precipitates or fails to dissolve in pure dichloromethane (DCM).

The Science (Root Cause): This solubility failure is dictated by the Lattice Energy vs. Solvation Energy conflict.

  • The Solute: As a dihydrochloride salt, the compound exists as a stable ionic lattice held together by strong electrostatic forces. Both the quinoline nitrogen (pKa ~4.9) and the primary amine (pKa ~10.5) are protonated.[1]

  • The Solvent: DCM is a moderately polar aprotic solvent (

    
    ). It lacks the hydrogen-bond donating capability and sufficient dielectric constant to overcome the lattice energy of the dihydrochloride salt.
    

The Solution: To achieve solubility in DCM, you must either break the lattice (using co-solvents) or eliminate the charge (free-basing).

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct solubilization method for your specific application.

DecisionMatrix start START: Why do you need it in DCM? q1 Is this for a chemical reaction? start->q1 q2 Is the reaction sensitive to water or alcohols? q1->q2 Yes methodC METHOD C: Polar Co-Solvent (Analysis / Chromatography) q1->methodC No (e.g., NMR, HPLC, TLC) methodA METHOD A: Free Base Extraction (High Purity) q2->methodA Yes (Needs pure DCM) methodB METHOD B: In-Situ Neutralization (Fast / One-Pot) q2->methodB No (Tolerates salts)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy.

Method A: Free Base Extraction (The Gold Standard)

Objective: Isolate the neutral amine (free base), which is highly soluble in DCM. Best For: Anhydrous reactions, acylation, alkylation, or when high purity is required.

Theoretical Basis

The primary amine on the methyl group has a pKa of approximately 10.5 . To fully deprotonate the dihydrochloride salt, the aqueous phase must be adjusted to pH > 12 .

Protocol
  • Dissolution: Dissolve the Quinolin-5-ylmethanamine 2HCl salt in a minimum volume of distilled water (approx. 10 mL/g). The salt is highly water-soluble.

  • Basification:

    • Place the vessel in an ice bath (exothermic reaction).

    • Slowly add 1M NaOH (or 10% w/v) while stirring.

    • Critical Check: Monitor pH.[2][3] Continue adding base until pH reaches 12–14 . The solution will likely become cloudy as the free base oils out or precipitates.[2][3][4]

  • Extraction:

    • Transfer the mixture to a separatory funnel.[2][3][4]

    • Add DCM (equal volume to aqueous phase).[2]

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate.[2][3][5] The free base will migrate into the bottom (DCM) layer.[2]

  • Collection & Drying:

    • Collect the organic (bottom) layer.[2][6]

    • Perform two additional extractions of the aqueous layer with fresh DCM to maximize yield.

    • Combine organic layers and dry over anhydrous Sodium Sulfate (

      
      )  for 15 minutes.
      
  • Isolation: Filter off the drying agent and concentrate the filtrate in vacuo.

Result: You now have Quinolin-5-ylmethanamine (free base) as an oil or low-melting solid, which is fully miscible with DCM.

Method B: In-Situ Neutralization

Objective: Solubilize the salt directly in the reaction vessel without aqueous workup. Best For: One-pot synthesis (e.g., amide coupling) where salt byproducts are tolerable.

Protocol
  • Suspend the Quinolin-5-ylmethanamine 2HCl in anhydrous DCM. (It will appear as a slurry).

  • Add 3.0 to 3.5 equivalents of a tertiary amine base.

    • Recommended:DIPEA (Hünig's Base) or Triethylamine (TEA) .

  • Stir at room temperature for 15–30 minutes.

  • Observation: The slurry may not become perfectly clear, as the resulting hydrochloride salt of the base (e.g.,

    
    ) has limited solubility in DCM. However, the quinoline amine is now free and available for reaction in the solution phase.
    

Technical Note: If clear solution is strictly required, use Method A .

Method C: Co-Solvent Systems

Objective: Dissolve the salt for analysis or chromatography without chemical modification. Best For: TLC, HPLC sample prep, or silica gel purification.

Solvent Compatibility Table
Solvent SystemRatio (v/v)Solubility StatusApplication
Pure DCM 100:0Insoluble N/A
DCM : Methanol 95:5Partial/Sparingly TLC Spotting
DCM : Methanol 90:10Soluble Flash Chromatography
DCM : Methanol 80:20Highly Soluble NMR / Mass Spec Prep
DCM : Ethanol 80:20Soluble Alternative to MeOH

Warning: Do not use Acetone as a co-solvent if the primary amine is free, as it can form imines (Schiff bases) over time.

Troubleshooting & FAQ

Q: I tried Method A, but I formed a terrible emulsion. What now? A: Emulsions are common with quinolines in basic media.

  • Fix 1: Add a small amount of Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Fix 2: Filter the biphasic mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Q: Can I store the free base in DCM for long periods? A: No. Primary amines can react slowly with DCM (Menshutkin reaction) to form chloromethyl ammonium salts, especially upon prolonged storage or heating.

  • Recommendation: Use the solution immediately or evaporate the DCM and store the free base under inert gas at -20°C.

Q: Why not use Sodium Bicarbonate (


) for Method A? 
A: 

(pH ~8.5) is too weak. The primary amine on the methyl group has a pKa ~10.5. You need a stronger base (NaOH or KOH, pH > 12) to drive the equilibrium fully to the non-ionic free base form.

Q: My "In-Situ" reaction (Method B) is still cloudy. Is it working? A: Likely yes. The cloudiness is usually the byproduct salt (


). The active quinoline reagent is in solution.[2][6] You can verify this by taking a small aliquot, filtering it, and running a TLC; the spot should move off the baseline.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of amine solubility and extraction).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for estimating amine pKa values).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Techniques for desalting amines).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12018693, Quinolin-5-ylmethanamine. Link

Sources

Optimization

Preventing oxidation of Quinolin-5-ylmethanamine during storage

Technical Support Center: Quinolin-5-ylmethanamine A Guide to Preventing Oxidation During Storage and Handling Welcome to the technical support guide for Quinolin-5-ylmethanamine. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolin-5-ylmethanamine

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support guide for Quinolin-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Quinolin-5-ylmethanamine is susceptible to oxidation, which can compromise experimental results. This guide provides in-depth answers to common questions, troubleshooting advice, and detailed protocols to prevent degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: My previously colorless or pale-yellow Quinolin-5-ylmethanamine has turned yellow or brown. What happened?

A1: The discoloration is a classic indicator of oxidation.[1][2] Quinolin-5-ylmethanamine, an aromatic amine, is sensitive to atmospheric oxygen. The primary amine group (-CH₂NH₂) and the electron-rich quinoline ring system are susceptible to oxidation, which can lead to the formation of colored impurities, such as N-oxides or polymeric materials.[3][4][5][6] This process is often accelerated by exposure to light and moisture.[1][2]

Q2: What are the consequences of using oxidized Quinolin-5-ylmethanamine in my experiments?

A2: Using oxidized material can lead to several adverse outcomes:

  • Inaccurate Stoichiometry: The presence of impurities means the actual concentration of the active amine is lower than calculated, leading to incorrect molar ratios in your reactions.

  • Formation of Byproducts: Oxidized species can participate in side reactions, complicating purification and reducing the yield of your desired product.

  • Inconsistent Results: The variable purity of the reagent will lead to poor reproducibility between experiments.[1]

  • Failed Reactions: In sensitive catalytic or multi-step syntheses, the impurities may inhibit the reaction entirely.

Q3: What are the ideal long-term storage conditions for Quinolin-5-ylmethanamine?

A3: For long-term storage, the compound should be kept in a tightly sealed container, under an inert atmosphere, in a refrigerator or freezer, and protected from light.[7][8] Supplier recommendations include storage in a refrigerator under an inert atmosphere.[7][8] For the dihydrochloride salt, storage at temperatures below -40°C is suggested.[9] Generally, storing amines below 30°C (86°F) helps minimize volatility and maintain stability.[10]

Q4: Is nitrogen or argon gas better for creating an inert atmosphere?

A4: Both high-purity nitrogen and argon are effective for creating an inert atmosphere, a process known as blanketing or padding.[11][12][13][14][15] Nitrogen is the most commonly used gas due to its lower cost and wide availability.[11][12][13][14] Argon is denser than air, which can be advantageous when working in open flasks as it provides a more stable protective layer. For most standard laboratory applications, nitrogen is sufficient and cost-effective.[16][17][18]

Q5: My lab doesn't have a glovebox. Can I still handle this reagent safely?

A5: Yes. While a glovebox is ideal, you can use standard air-sensitive handling techniques, such as Schlenk lines or syringe-based transfers under a positive pressure of inert gas.[16][17][18][19] The key is to prevent atmospheric air and moisture from entering the storage container at all times.[16][17][18] Many suppliers provide air-sensitive reagents in bottles with septa (e.g., Sure/Seal™ bottles) that are designed for easy and safe syringe-based transfers.[16][17]

Part 2: Troubleshooting Guide

This section addresses issues that may arise even when storage protocols are in place.

Observed Problem Probable Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Exposure to atmospheric oxygen during storage or transfer.[1]1. Assess Purity: Check the purity via TLC, GC-MS, or NMR before use. 2. Consider Purification: If impurities are significant, purification by column chromatography or recrystallization may be necessary. 3. Review Handling Technique: Ensure all transfers are performed under a robust inert atmosphere.
Precipitate Formation Reaction with atmospheric CO₂ (forming carbamates) or moisture.[1]1. Do Not Use: The precipitate indicates significant contamination.[1] 2. Filter (with caution): If the material is critical, you may attempt to filter the solution under inert conditions, but the soluble portion is also likely compromised. 3. Procure New Material: This is the safest and most reliable course of action.
Inconsistent Experimental Results Gradual degradation of the reagent stock bottle due to repeated punctures of the septum or improper sealing.1. Aliquot the Reagent: When a new bottle is received, divide it into smaller, single-use vials under an inert atmosphere. 2. Use a Fresh Bottle: For critical experiments, open a new, uncompromised bottle of the reagent. 3. Verify Purity: Always verify the purity of the amine if results are unexpected.[1]

Part 3: Recommended Protocols & Workflows

Protocol 1: Aliquoting a New Bottle of Quinolin-5-ylmethanamine for Long-Term Storage

This protocol describes how to safely divide a large bottle of the reagent into smaller portions to minimize contamination from repeated use.

Materials:

  • Main stock bottle of Quinolin-5-ylmethanamine

  • Multiple small, oven-dried glass vials with PTFE-lined caps or septum seals

  • Schlenk line or manifold with a supply of dry nitrogen or argon gas

  • Dry syringes and needles[16][19]

  • Parafilm or electrical tape

Procedure:

  • Prepare Glassware: Dry all vials and caps in an oven at >125°C overnight and allow them to cool in a desiccator or under a stream of inert gas.[16][17][18]

  • Establish Inert Atmosphere: Connect the main stock bottle and the empty vials to the Schlenk line.

  • Purge with Gas: Evacuate and backfill the main bottle and all vials with inert gas. Repeat this cycle 3-5 times to ensure all atmospheric oxygen and moisture are removed.

  • Perform the Transfer: Using a clean, dry syringe, pierce the septum of the main bottle.[19] To avoid creating a vacuum, use a second needle connected to the inert gas line to maintain a slight positive pressure.[19]

  • Dispense Aliquots: Withdraw the desired amount of the amine and quickly transfer it to one of the prepared vials.

  • Seal Vials: Immediately cap each vial tightly. For extra protection, wrap the cap-vial interface with Parafilm.

  • Label and Store: Clearly label each vial with the compound name, date, and concentration (if in solution). Store the vials in a dark, cold environment (e.g., a refrigerator or freezer).[7][8]

Workflow: Decision-Making for Handling Quinolin-5-ylmethanamine

This diagram outlines the logical steps to take from receiving the compound to its use in an experiment.

G cluster_storage Storage & Handling Workflow cluster_use Usage Path receive Receive New Bottle inspect Inspect for Discoloration or Precipitate receive->inspect short_term Short-Term Use (Use within 1-2 weeks) inspect->short_term  Looks Good   long_term Long-Term Storage (>2 weeks) inspect->long_term reject Contact Supplier / Consider Purification inspect->reject  Discolored   use_direct Use directly from Sure/Seal bottle short_term->use_direct aliquot Perform Protocol 1: Aliquot into small vials long_term->aliquot store_cold Store aliquots cold, dark, under inert gas aliquot->store_cold experiment Use in Experiment use_direct->experiment store_cold->experiment

Caption: Decision workflow for handling a new reagent bottle.

Visualization: The Oxidation Process

The primary amine of Quinolin-5-ylmethanamine is a key site for oxidation. This simplified diagram illustrates the vulnerability of the molecule to atmospheric oxygen.

Oxidation cluster_reaction Oxidation Pathway start Quinolin-5-ylmethanamine (Stable Form) oxygen + O₂ (Air Exposure) product Oxidized Products (N-Oxides, Imines, Polymers) (Colored Impurities) oxygen->product Oxidation product_struct ? oxygen->product_struct start_struct start_struct->oxygen

Caption: Simplified schematic of amine oxidation.

References

  • Blanketing: protecting the integrity of your products with inert gas - GasN₂. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: [Link]

  • Tank blanketing - Grokipedia. Available at: [Link]

  • Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]

  • Packaging, Inerting and Blanketing - Air Products. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]

  • Nitrogen Blanketing & Padding for Tanks, Transformers, More | GENERON. Available at: [Link]

  • The Process of Inert Gas Blanketing - Cambridge Sensotec. Available at: [Link]

  • Hints for Handling Air-Sensitive Materials - Fauske & Associates. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. Available at: [Link]

  • Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source - NIH. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • Process for the purification of amines - Google Patents.
  • Quinoline-oxazoline compounds and their use in oxidation synthesis - Google Patents.
  • Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization. Available at: [Link]

  • Straight Answers: Best column for amine purification - YouTube. Available at: [Link]

  • Quinolin-5-ylmethanamine CAS NO.58123-57-2 - ENAO Chemical Co, Limited - LookChem. Available at: [Link]

  • Chemical Oxidation of 5-Amino Quinoline with (NH ) S O - DergiPark. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. Available at: [Link]

  • Preparation of Amines: Reduction of Oximes and Nitro Compounds - JoVE. Available at: [Link]

  • Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines | ACS Organic & Inorganic Au. Available at: [Link]

Sources

Troubleshooting

Purification methods for removing excess Quinolin-5-ylmethanamine from crude mixtures

Ticket Subject: Removal of excess Quinolin-5-ylmethanamine (5-QMA) from crude reaction mixtures. Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of excess Quinolin-5-ylmethanamine (5-QMA) from crude reaction mixtures. Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Sticky" Amine Problem

You are likely here because you used Quinolin-5-ylmethanamine (5-QMA) as a reagent (e.g., in reductive amination or amide coupling) and it is co-eluting with your product or streaking on silica.[1]

The Chemist's Challenge: 5-QMA presents a "double-trouble" purification profile:

  • Primary Aliphatic Amine (pKa ~8.6): Highly polar, hydrogen-bond donor/acceptor, reacts with silanols.[1]

  • Quinoline Nitrogen (pKa ~4.9): Weakly basic, prone to metal chelation (if Pd/Cu catalysts were used), and UV-active.[1]

This guide moves beyond standard "wash with water" advice, offering three tiers of purification logic: pH-Switching , Chemo-Selective Scavenging , and Modified Chromatography .[1]

Triage: Select Your Workflow

Before starting, determine the acid/base nature of your Target Product .

PurificationStrategy Start START: Analyze Target Product IsProductBasic Is your Product Basic? Start->IsProductBasic No NO (Neutral/Acidic) IsProductBasic->No Product is Neutral Yes YES (Basic) IsProductBasic->Yes Product is Amine AcidWash Method A: Acidic Wash (pH 4-5 buffer) No->AcidWash IsScaleLarge Is Scale > 5g? Yes->IsScaleLarge LargeScale Large Scale (>5g) IsScaleLarge->LargeScale Bulk SmallScale Small Scale (<5g) IsScaleLarge->SmallScale High Value/Low Mass Derivatization Method D: Anhydride Derivatization (Change Impurity Polarity) LargeScale->Derivatization Scavenger Method B: Scavenger Resins (PS-Isocyanate) SmallScale->Scavenger Chromatography Method C: Modified Chromatography (DCM/MeOH/NH4OH) SmallScale->Chromatography If Resin unavailable

Figure 1: Decision matrix for selecting the optimal purification route based on product properties and scale.[1]

Method A: The pH-Switch (Liquid-Liquid Extraction)

Best For: Neutral or Acidic target products (Amides, Esters, Carboxylic Acids).[1] Mechanism: Exploits the basicity of the aliphatic amine on 5-QMA to force it into the aqueous layer while the neutral product remains in the organic layer.

The Protocol
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether (poor solubility of quinolines).

  • The Wash (Critical Step):

    • Do NOT use strong acid (1M HCl) immediately if your product is acid-sensitive.[1]

    • Recommended: Use a Citrate Buffer (pH 4-5) or 0.5M HCl .[1]

    • Why? The aliphatic amine (pKa ~8.6) will be fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and water-soluble at pH 5. The quinoline ring (pKa ~4.9) will be partially protonated.
      
  • Execution: Wash organic layer 3x with the acidic solution.

  • Verification: Check the organic layer by TLC. The UV-active quinoline spot should be gone.[1]

Troubleshooting FAQ:

Q: My product precipitated during the acid wash. A: You likely formed an insoluble salt of your product. Switch to DCM/Isopropanol (3:1) as the organic solvent to solubilize polar salts, or use a milder buffer (Phosphate pH 6.0).

Method B: Solid-Phase Scavenging (Chemist's Choice)

Best For: Basic target products (Secondary/Tertiary amines) where acid extraction would remove the product too.[1] Mechanism: Covalent capture. The primary amine of 5-QMA reacts with an electrophile on a solid bead.[1] The product (if secondary/tertiary) reacts much slower or not at all.

Recommended Resins
Resin TypeFunctionalitySelectivityRate
PS-Isocyanate Electrophilic CarbonylHigh (Reacts with

amines)
Fast (30-60 min)
PS-Benzaldehyde Reductive AminationVery High (Specific to

amines)
Slow (Requires NaBH(OAc)3)
PS-Anhydride AcylationModerate (Reacts with alcohols too)Fast
The Protocol (PS-Isocyanate)[1]
  • Calculate Load: Assume 100% conversion of your reaction. If you used 1.5 equivalents of 5-QMA, you have 0.5 eq excess.[1] Use 2-3 equivalents of resin relative to the excess amine.[1]

  • Solvent: Dissolve crude in DCM or THF . (Avoid MeOH as it can slow down isocyanate kinetics).

  • Incubation: Add resin and stir gently (orbital shaker) for 1-2 hours at room temperature.

    • Visual Check: No color change usually occurs, but the supernatant should lose the amine spot on TLC.

  • Filtration: Filter through a fritted syringe or Celite pad. Rinse with DCM.

  • Result: The filtrate contains your product; the 5-QMA is covalently bound to the beads.

Method C: Modified Chromatography

Best For: Complex mixtures where extraction and scavenging failed. Mechanism: Deactivating silica silanols to prevent "tailing" (streaking) of the polar amine.

Standard Normal Phase (Silica)

Standard Hexane/EtOAc will likely cause 5-QMA to stick to the baseline and then slowly bleed out, contaminating everything.[1]

The "Gold Standard" Mobile Phase:

  • DCM / MeOH / NH4OH (90:9:1)

  • Preparation: Mix DCM and MeOH first. Add concentrated Ammonium Hydroxide (28-30% NH3) last.[1] Shake well.

  • Why? The NH4OH competes with the 5-QMA for the acidic silanol sites on the silica gel, allowing the amine to elute as a sharp band.

Reverse Phase (C18)

If using automated flash (e.g., ISCO/Biotage):

  • Column: C18 or C18-Aq.[1]

  • Buffer A: Water + 0.1% Formic Acid (pH ~2.5).

  • Buffer B: Acetonitrile + 0.1% Formic Acid.

  • Behavior: At pH 2.5, 5-QMA is dicationic (protonated at both N-sites).[1] It will be extremely polar and elute near the void volume (very early). Your less polar product will retain longer.

Method D: Derivatization (The "Nuclear Option")

Best For: Large scale (>10g) or when 5-QMA co-elutes perfectly with product.[1]

Concept: Chemically modify the impurity to drastically change its Rf (retention factor).

  • Add Phthalic Anhydride (1.1 eq relative to excess amine) and Et3N to the crude mixture.

  • Heat to 50°C for 1 hour.

  • Result: 5-QMA converts to a Phthalimide .

    • The Phthalimide is non-basic and much less polar .

    • It will now elute much later on silica or remain in the organic layer during an acid wash.

References

  • Selective Ammonium Carbamate Crystallization (SACC)

    • Title: Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures.[2]

    • Source: Chemistry—A European Journal (2025).[2]

    • URL:[Link][1][2]

  • Buffer Extraction Protocols

    • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.[1]

    • Source: American Chemical Society (ACS Omega).
    • URL:[Link][1]

  • Scavenger Resin Mechanisms

    • Title: Covalent Scavengers for Primary and Secondary Amines.[3]

    • Source: ResearchG
    • URL:[Link]

  • Chromatography of Heterocycles: Title: Strategies for purifying polar heterocyclic compounds via chromatography. Source: BenchChem Technical Guides.

Sources

Optimization

Minimizing side reactions when using 5-Aminomethylquinoline 2HCl

Technical Support Center: 5-Aminomethylquinoline 2HCl Welcome to the technical support guide for 5-Aminomethylquinoline 2HCl. This resource is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aminomethylquinoline 2HCl

Welcome to the technical support guide for 5-Aminomethylquinoline 2HCl. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Here, we move beyond simple protocols to explain the chemical principles governing its reactivity, helping you anticipate challenges, troubleshoot effectively, and minimize the formation of unwanted side products.

FAQ 1: My reaction isn't working! Why is 5-Aminomethylquinoline 2HCl unreactive?

Issue: You've added 5-Aminomethylquinoline dihydrochloride to your reaction mixture with an electrophile (e.g., an acyl chloride or alkyl halide), but TLC or LC-MS analysis shows only unreacted starting materials, even after prolonged stirring or heating.

Root Cause Analysis: The "2HCl" in the name is the most critical piece of information. It signifies that the compound is a salt where both basic nitrogen atoms—the primary aliphatic amine (-CH₂NH₂) and the quinoline ring nitrogen—are protonated. The primary amine, which is your intended nucleophile, is present as an ammonium salt (-CH₂NH₃⁺). In this state, its lone pair of electrons is unavailable for nucleophilic attack, rendering the molecule unreactive towards electrophiles.

dot

Protonation_State cluster_0 Inactive Salt Form cluster_1 Reactive Free Base Form Start 5-Aminomethylquinoline 2HCl (-CH₂NH₃⁺Cl⁻, Quinoline-H⁺Cl⁻) Active 5-Aminomethylquinoline (-CH₂NH₂, Quinoline) Start->Active Add ≥2 eq. Base (e.g., TEA, DIPEA) to deprotonate

Caption: Deprotonation workflow for activating the starting material.

Troubleshooting & Solution: Before the reaction can proceed, you must neutralize the salt to generate the free base form of the primary amine. This requires the addition of a suitable base.

Protocol: In-Situ Neutralization for Amide Coupling

  • Dissolution: Suspend 5-Aminomethylquinoline 2HCl (1.0 eq.) in your chosen aprotic solvent (e.g., DMF, DCM, or THF). The salt may not fully dissolve at this stage.

  • Base Addition: Add a non-nucleophilic organic base. A minimum of 2.0 equivalents is required to neutralize both hydrochloride salts. However, using a slight excess (2.2 - 3.0 eq.) is often recommended to also neutralize any acid generated during the subsequent coupling reaction (e.g., HCl from an acyl chloride or the proton from a carboxylic acid).[1]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You should observe the suspension dissolving as the more soluble free base is formed.

  • Proceed with Reaction: The resulting solution now contains the active, nucleophilic 5-aminomethylquinoline and is ready for the addition of your electrophile or coupling reagents.

ParameterRecommendationRationale
Base Choice DIPEA (Diisopropylethylamine), Triethylamine (TEA)Sterically hindered and non-nucleophilic, preventing competition with the primary amine.
Equivalents of Base 2.2 - 3.0 eq.Ensures complete deprotonation of the starting material and scavenges acid byproducts.
Solvent DMF, DCM, THFAprotic solvents that will not interfere with the reaction.

FAQ 2: I'm getting a mixture of products during alkylation. How can I achieve selective mono-alkylation?

Issue: When attempting to alkylate the primary amine with an alkyl halide (e.g., methyl iodide, benzyl bromide), you observe a complex mixture containing the desired mono-alkylated product, a di-alkylated product, and a third, often more polar, byproduct.

Root Cause Analysis: This issue stems from two distinct side reactions:

  • Over-alkylation: The primary amine, once mono-alkylated, forms a secondary amine. This secondary amine is still nucleophilic and can react with a second molecule of the alkyl halide to form a tertiary amine.

  • Quinoline N-Alkylation (Quaternization): The nitrogen atom of the quinoline ring is also a nucleophile, albeit a weaker one than the primary amine.[2][3] Under forcing conditions (e.g., high temperature, highly reactive alkylating agents), it can attack the alkyl halide, forming a quaternary ammonium salt. This byproduct is typically highly polar and may be difficult to separate.

dot

Alkylation_Side_Reactions cluster_products Potential Products Amine Primary Amine (-CH₂NH₂) Desired Desired Product (Mono-alkylation) Amine->Desired 1st Alkylation Electrophile Alkyl Halide (R-X) Quinoline_N Quinoline Nitrogen Overalkylation Side Product 1 (Di-alkylation) Desired->Overalkylation 2nd Alkylation (competing) Quaternization Side Product 2 (Quinoline Alkylation) Quinoline_N->Quaternization N-Alkylation (competing) Purification_Workflow Crude Crude Product Mixture AqueousWash Aqueous Work-up (Acid/Base Wash) Crude->AqueousWash CheckPurity Assess Purity (TLC, LC-MS) AqueousWash->CheckPurity Crystallization Crystallization / Salt Formation CheckPurity->Crystallization High Purity (>90%) Chromatography Column Chromatography CheckPurity->Chromatography Complex Mixture Pure Pure Product Crystallization->Pure Chromatography->Pure

Caption: Decision workflow for purifying quinoline derivatives.

Detailed Steps:

  • Aqueous Work-up: A thorough acidic and basic wash is the first and most effective purification step.

    • Acid Wash: (e.g., 1M HCl or 5% citric acid) will protonate and remove basic impurities like excess amine and DIPEA. Your product, if it's a neutral amide, should remain in the organic layer.

    • Base Wash: (e.g., saturated NaHCO₃ or 1M NaOH) will remove acidic impurities like unreacted carboxylic acid and HOBt.

  • Crystallization/Salt Formation: If the crude product is a solid and of reasonable purity (>90%), crystallization is an excellent method for obtaining highly pure material. A[4]lternatively, if the product is basic, it can be purified by forming a crystalline salt (e.g., a hydrochloride or tartrate salt), which often excludes impurities from its crystal lattice. 3[4]. Column Chromatography: For complex mixtures, chromatography is necessary.

    • Deactivate Silica: To prevent tailing, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine or ammonia in methanol, before loading your sample.

    • Solvent System: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point. The addition of a small amount of base to the eluent can dramatically improve peak shape.

    • Alternative Phases: If silica fails, consider using neutral alumina or reverse-phase (C18) chromatography for particularly polar or sensitive compounds.

[5]---

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit r/Chempros. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

  • General strategies for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

  • How To: Improve Yield. University of Rochester. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available at: [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. Available at: [Link]

  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. RSC Publishing, Organic Chemistry Frontiers. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. Available at: [Link]

  • Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [Link]

  • Correlation between the quinoline nitrogen pKa (pKa1) and the... ResearchGate. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

  • Common ways to lose product and reduce yield?. Reddit r/chemistry. Available at: [Link]

  • Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link]

  • What is the pKa value of the nitrogen atoms, specifically the amine groups?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. RSC Publishing, Organic & Biomolecular Chemistry. Available at: [Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Available at: [Link]

  • General tips for improving yield?. Reddit r/chemistry. Available at: [Link]

  • Synthetic approaches for quinoline and isoquinoline. ResearchGate. Available at: [Link]

  • Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. PMC. Available at: [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. RSC Publishing, Chemical Communications. Available at: [Link]

  • Quinolines: Human health tier II assessment. NICNAS. Available at: [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. Available at: [Link]

  • Drug Reactions and Side Effects. Medbullets Step 1. Available at: [Link]

  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Available at: [Link]

  • Effect of side chain location in (2-aminoethyl)-aminomethyl-2-phenylquinolines as antitumor agents. PubMed. Available at: [Link]

Sources

Troubleshooting

Drying protocols for hygroscopic Quinolin-5-ylmethanamine dihydrochloride

Technical Support Center: Handling & Drying Quinolin-5-ylmethanamine Dihydrochloride Topic: Drying Protocols for Hygroscopic Quinolin-5-ylmethanamine Dihydrochloride Ticket ID: T-Q5YM-2024-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Drying Quinolin-5-ylmethanamine Dihydrochloride

Topic: Drying Protocols for Hygroscopic Quinolin-5-ylmethanamine Dihydrochloride Ticket ID: T-Q5YM-2024-001 Responder: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Quinolin-5-ylmethanamine dihydrochloride (CAS: 58123-57-2) is a critical building block in medicinal chemistry, particularly for neuropharmacological and oncological targets.[1][2] However, its dihydrochloride salt form is significantly hygroscopic .

Improper handling leads to three critical failure modes:

  • Stoichiometric Drift: Absorbed water weight leads to under-dosing in molar reactions.

  • Physical State Change: Transition from crystalline solid to deliquescent oil/goo, making weighing impossible.

  • Hydrolytic Instability: While the salt is stable, the presence of water can facilitate degradation or interaction with trace metal impurities.

This guide provides field-proven protocols to restore and maintain the anhydrous state of this compound.

Part 1: Decision Matrix (Visual Workflow)

Before selecting a protocol, assess the current state of your material.

DryingDecisionTree Start Current State of Material StateSolid Damp Solid / Clumped Powder Start->StateSolid StateOil Goo / Oil / Deliquescent Start->StateOil StateSol Aqueous/Alcoholic Solution Start->StateSol MethodVac Protocol A: Vacuum Oven Drying (<40°C) StateSolid->MethodVac Mild moisture MethodAzeo Protocol B: Azeotropic Distillation (The 'Rescue' Method) StateSolid->MethodAzeo Severe clumping StateOil->MethodAzeo Best for recovery StateSol->MethodAzeo Alternative MethodLyo Protocol C: Lyophilization (Freeze Drying) StateSol->MethodLyo Preferred QC QC Verification (KF Titration / NMR) MethodVac->QC MethodAzeo->QC MethodLyo->QC

Figure 1: Decision matrix for selecting the appropriate drying protocol based on the physical state of the Quinolin-5-ylmethanamine dihydrochloride.

Part 2: Technical Protocols

Protocol A: Vacuum Oven Drying (Standard Maintenance)

Best for: Crystalline solids that have absorbed surface moisture but retain their form.

The Science: Lowering pressure reduces the boiling point of water. We use moderate heat (<45°C) to drive off moisture without risking thermal degradation or loss of HCl (though HCl loss is rare below 80°C for this salt, amines are sensitive to oxidation).

Step-by-Step:

  • Container Selection: Transfer the solid to a wide-mouth weighing bottle or a pear-shaped flask. Do not use narrow vials; surface area is key to desorption.

  • Desiccant Setup: Place the vessel in a vacuum oven. Include a tray of fresh desiccant (Phosphorus Pentoxide

    
     is the gold standard; KOH pellets are a safer alternative) inside the oven to trap the liberated water.
    
  • Cycle:

    • Apply vacuum (< 10 mbar).

    • Ramp temperature to 40°C .

    • Hold for 12–24 hours .

  • Backfill: Backfill the oven with Argon or Nitrogen (never ambient air) to prevent immediate re-absorption of moisture upon opening.

Troubleshooting:

  • Q: The solid is flying around the oven.

    • A: Cover the vial with aluminum foil and poke small pinholes. This prevents particulate loss while allowing vapor escape.

Protocol B: Azeotropic Distillation (The "Rescue" Method)

Best for: Material that has turned into a sticky oil or "goo" due to severe moisture absorption.

The Science: Water forms a low-boiling azeotrope with solvents like toluene or ethanol/toluene mixtures. This allows you to "carry" the water out of the salt at temperatures lower than water's boiling point, forcing the salt to precipitate back into a solid.

Step-by-Step:

  • Dissolution: Dissolve the oily residue in a minimum amount of Methanol (MeOH) to ensure homogeneity.

  • Azeotrope Addition: Add 10–20 equivalents (by volume) of Toluene .

  • Evaporation:

    • Use a Rotary Evaporator (Rotovap).

    • Bath temperature: 45°C .

    • Vacuum: Moderate (do not bump).

  • Repetition: As the MeOH/Water evaporates, the toluene remains, and the white solid should begin to crash out. If it remains oily, add more toluene and repeat the evaporation 2–3 times.

  • Final Drying: Once a solid powder is obtained, proceed to Protocol A (Vacuum Oven) for final trace solvent removal.

Critical Note: Do not use chlorinated solvents (DCM) for the azeotrope; they do not carry water effectively.

Protocol C: Lyophilization (Freeze Drying)

Best for: Material currently dissolved in water or aqueous buffers.

The Science: Sublimation removes water from the frozen state directly to vapor, bypassing the liquid phase. This yields a fluffy, amorphous powder with high surface area (highly reactive).

Step-by-Step:

  • Freezing: Dissolve the salt in HPLC-grade water. Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath. Ensure a thin shell of ice on the flask walls to maximize surface area.

  • Sublimation: Connect to the lyophilizer (Condenser < -50°C, Vacuum < 0.1 mbar).

  • Duration: Run for 24–48 hours depending on volume.

  • Handling: The resulting "fluff" is extremely hygroscopic due to its high surface area. Handle strictly under inert gas.

Part 3: Quality Control & Verification

How do you validate the material is dry?

MethodTarget SpecificationNotes
Karl Fischer (KF) < 1.0% Water (w/w)The gold standard.[1] Use coulometric KF for small samples.
Elemental Analysis (CHN) Within 0.4% of theoreticalIf C/N ratios are correct but H is high, you have water or solvent.
1H NMR Absence of solvent peaksCheck for Toluene/MeOH peaks if Protocol B was used. Water peak in DMSO-d6 is unreliable due to solvent hygroscopicity.[1]
Chloride Titration ~30.6% Cl (Theoretical)Verifies you have the dihydrochloride and haven't lost HCl.

Theoretical Composition (C10H12Cl2N2):

  • MW: 231.12 g/mol [1][2]

  • C: 51.97%[1]

  • H: 5.23%[1]

  • N: 12.12%[1]

  • Cl: 30.68%[1]

Part 4: Storage & Handling FAQs

Q: Can I store this in a standard fridge? A: Only if the container is secondary-contained. We recommend placing the tightly sealed vial inside a larger jar containing Drierite or Silica Gel, then placing that assembly in the fridge. The cold environment precipitates moisture from the air inside the vial if not sealed perfectly.

Q: My material turned brown. Is it ruined? A: It has likely undergone surface oxidation (common with amines). Check the purity via LC-MS. If the purity is >95%, it is likely usable for synthesis, but the stoichiometry must be corrected. If purity is compromised, recrystallize from MeOH/Ether.

Q: Why does the melting point vary? A: Pure Quinolin-5-ylmethanamine dihydrochloride has a high melting point (often >200°C for salts).[1] If your literature says ~98°C, they may be referring to the free base or a hydrated form [1]. Always rely on Elemental Analysis or HPLC for purity, not just Melting Point.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for amine salt purification).

  • PubChem. (2025).[3] Quinolin-5-ylmethanamine.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions with Sterically Hindered Quinoline Amines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for the challenging task of catalyst selection in reactions involving sterically hindered quinoline amines. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate this complex area of synthetic chemistry.

The Challenge: Steric Hindrance Meets Catalyst Coordination

Synthesizing functionalized quinoline amines is a cornerstone of medicinal chemistry and materials science. However, when the amine is sterically hindered (e.g., bearing bulky α-substituents) and part of a quinoline scaffold, chemists face a dual challenge. Firstly, the sheer bulk around the nitrogen atom can significantly slow down crucial steps in the catalytic cycle, such as reductive elimination.[1][2] Secondly, the quinoline nitrogen itself can act as a ligand, coordinating to the metal center and leading to catalyst inhibition or deactivation.[3] This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are C-N cross-coupling reactions with sterically hindered quinoline amines so difficult to perform?

A1: The difficulty arises from a combination of steric and electronic factors that impede the catalytic cycle, most commonly the Buchwald-Hartwig amination.[4]

  • Steric Hindrance: The bulky groups on the amine impede its approach to the metal center of the catalyst. This steric clash is particularly problematic during the reductive elimination step, which is often the rate-limiting step for hindered substrates.[1][5] A highly congested transition state makes it difficult to form the desired C-N bond and release the product.

  • Catalyst Inhibition: The lone pair of electrons on the quinoline ring's nitrogen atom can coordinate with the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.[3]

  • Oxidative Addition: If the coupling partner is an aryl chloride, the initial oxidative addition step is inherently slower and more challenging than with aryl bromides or iodides, requiring highly active catalyst systems to proceed efficiently.[6][7]

Q2: What is the go-to catalytic system for these types of challenging amination reactions?

A2: The Palladium-catalyzed Buchwald-Hartwig amination is the most powerful and widely used method for forming aryl C-N bonds.[4] For sterically hindered substrates, the success of this reaction is critically dependent on the choice of ligand. Modern catalyst systems utilize highly specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction.[8][9] These ligands are designed to accelerate the key steps of the catalytic cycle that are otherwise slowed by steric hindrance.

Q3: How do I select the optimal ligand for my sterically hindered quinoline amine?

A3: Ligand selection is the most critical parameter. There is no single "best" ligand, and screening is often necessary. However, the most successful ligands share common features:

  • Bulkiness: Sterically demanding ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) or bulky NHCs (e.g., IPr*OMe), are essential.[9][10] The bulk of the ligand promotes the final reductive elimination step by creating a sterically congested metal center, which favors the release of the product.[7]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) complex.[7]

  • Structural Features: Dialkylbiaryl phosphine ligands are particularly effective because they combine steric bulk with strong electron-donating character.[8] Some ligands, like KPhos, have been specifically developed to suppress side reactions in challenging aminations.[1][5]

Q4: What is the role of the base, and how do I choose the right one?

A4: The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine to form the palladium-amido complex prior to reductive elimination. For hindered amines, a strong, non-nucleophilic base is typically required.

  • Common Choices: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) and strong phosphate or carbonate bases like K₃PO₄ or Cs₂CO₃.[10]

  • Considerations: The choice of base can influence catalyst activity and stability. The combination of a bulky ligand and a strong base like NaOt-Bu often provides the necessary reactivity to couple hindered substrates.[9] However, highly sensitive substrates may require screening different bases to minimize side reactions.

Q5: My protocol calls for an aryl bromide, but I only have the aryl chloride. What should I do?

A5: Aryl chlorides are less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[6] However, significant advances in ligand design have made the coupling of aryl chlorides feasible.

  • Use a Specialized Ligand: You will need a more active catalyst system. Ligands like XPhos, BrettPhos, and certain bulky NHCs have been specifically designed to facilitate the amination of unactivated aryl chlorides.[7][10]

  • Adjust Reaction Conditions: Reactions with aryl chlorides often require higher catalyst loadings (1-5 mol%), higher temperatures (90–135 °C), and longer reaction times compared to their bromide counterparts.[6][9] Using a palladium precatalyst, which provides a reliable source of the active Pd(0) species, is highly recommended over sources like Pd(OAc)₂.[6]

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section addresses common problems and provides a logical path to their resolution.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

  • Possible Cause 1: Ineffective Catalyst/Ligand System

    • The Causality: The steric and electronic properties of your specific quinoline amine and aryl halide combination may not be a good match for the chosen ligand. The delicate balance between promoting oxidative addition and facilitating reductive elimination is key.

    • Solution: Screen a panel of bulky, electron-rich ligands. Start with well-established biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and consider a bulky NHC ligand if phosphine-based systems fail.[9][10] Using a pre-catalyst (e.g., XPhos Pd G3) can give more reliable results than generating the catalyst in situ.[6]

  • Possible Cause 2: Catalyst Deactivation

    • The Causality: The catalyst can be "killed" before the reaction is complete. This can be due to coordination with the quinoline nitrogen (inhibitor), impurities in the starting materials or solvent (e.g., water, oxygen), or thermal decomposition at high temperatures.[3][11][12]

    • Solution:

      • Ensure Inert Conditions: Rigorously degas your solvent and use a glovebox or Schlenk line to set up the reaction under an inert atmosphere (Nitrogen or Argon).

      • Purify Reagents: Ensure starting materials are pure and solvents are anhydrous.

      • Consider a Quinoline N-oxide: If catalyst inhibition by the quinoline nitrogen is suspected, a potential strategy is to use the corresponding quinoline N-oxide. The N-oxide directs C-H functionalization and prevents coordination with the catalyst.[3][13] The N-oxide can be removed in a subsequent step.

  • Possible Cause 3: Sub-optimal Reaction Parameters

    • The Causality: The choice of base, solvent, and temperature are all interconnected and critical for success. An inappropriate solvent may not solubilize all components effectively, while the wrong base may not be strong enough to deprotonate the hindered amine.

    • Solution: Systematically screen reaction parameters. Common solvents include toluene, dioxane, and THF.[6] If NaOt-Bu is failing, try other strong bases like LHMDS or K₃PO₄. Temperature optimization is also crucial; sometimes a lower temperature for a longer duration can prevent catalyst decomposition and side product formation.[14][15]

Troubleshooting Workflow: Low Yield

G start Low or No Yield cat_check Is the Catalyst System Optimized? start->cat_check deact_check Is Catalyst Deactivation Suspected? cat_check->deact_check Yes screen_ligands Action: Screen Bulky Ligands (XPhos, BrettPhos, NHCs) Use a Pre-catalyst cat_check->screen_ligands No param_check Are Reaction Parameters Optimal? deact_check->param_check No inert_cond Action: Ensure Rigorous Inert Atmosphere (Ar/N₂) Use Anhydrous Solvents deact_check->inert_cond Yes screen_params Action: Screen Base and Solvent (e.g., LHMDS, K₃PO₄) (e.g., Toluene, Dioxane) Optimize Temperature param_check->screen_params No success Problem Resolved param_check->success Yes screen_ligands->success inert_cond->success screen_params->success

Caption: A decision-making workflow for troubleshooting low yields.

Problem 2: Reaction Stalls Before Reaching Full Conversion
  • The Causality: The reaction starts but then stops. This is often a sign of product inhibition, where the newly formed, sterically hindered product coordinates more strongly to the palladium center than the starting amine, preventing catalyst turnover. It can also be due to gradual catalyst decomposition over the course of the reaction.

  • Solution:

    • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3 mol%).

    • Add Fresh Catalyst/Ligand: In some cases, adding a second portion of catalyst and ligand midway through the reaction can restart a stalled reaction.

    • Switch Ligand Class: If product inhibition is severe with phosphine ligands, switching to a sterically demanding N-heterocyclic carbene (NHC) ligand may alter the coordination properties of the catalyst and overcome the inhibition.

Data & Protocols

Table 1: Ligand Selection Guide for Amination of Hindered Substrates

This table summarizes common ligands and their typical applications in challenging C-N cross-coupling reactions.

Ligand FamilyExample LigandsKey CharacteristicsBest For...Citations
Biaryl Monophosphines XPhos, BrettPhos, RuPhosHighly bulky, electron-rich, and versatile. The gold standard for many challenging couplings.General-purpose for hindered primary/secondary amines, effective for aryl chlorides.[7][8][9]
Dialkylbiaryl Phosphines DavePhos, JohnPhosLess bulky than XPhos family but still highly active and electron-rich.Amination of aryl bromides and chlorides, sometimes at lower temperatures.[7][8]
Specialized Phosphines KPhos, tBuBrettPhosDesigned for specific challenges, such as suppressing side reactions or coupling extremely hindered amines.Reactions with aqueous ammonia; arylation of very hindered α,α,α-trisubstituted primary amines.[1][5][9]
N-Heterocyclic Carbenes IPr, IPr*OMeVery strong σ-donors, form robust palladium complexes. Can be effective when phosphines fail.Coupling of ortho-substituted, hindered aryl halides.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of a sterically hindered quinoline amine with an aryl bromide. Note: This is a general procedure and must be optimized for specific substrates.

Materials:

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2.4 mol%)

  • Aryl Bromide (1.0 equiv)

  • Sterically Hindered Quinoline Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Preparation (in a glovebox): To a dry reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, the aryl bromide, the sterically hindered quinoline amine, and the sodium tert-butoxide.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the aryl bromide).

  • Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.

  • Heating: Place the vial in a preheated heating block (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the reaction progress by TLC, GC-MS, or LC-MS by withdrawing small aliquots periodically.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Catalytic System Components

G Catalyst Catalytic System Pd Palladium Source (Pre-catalyst Recommended) Catalyst->Pd Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, BrettPhos) Catalyst->Ligand Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Catalyst->Base Solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Reactants Reactants Amine Sterically Hindered Quinoline Amine Reactants->Amine Halide Aryl Halide (Ar-X, X = Cl, Br, I) Reactants->Halide

Caption: Core components of a successful catalytic system for this reaction.

References
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]

  • Yamamoto, T., et al. (2015). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. European Journal of Organic Chemistry. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6618-6638. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Ma, Y., et al. (2023). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]

  • Vargas-Caporali, F., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Stohl, F. V. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. [Link]

  • Singh, A., & Kumar, A. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Yi, C. S., et al. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • Gurbu, M., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • Reddy, L. M., et al. (2010). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry. [Link]

  • Nature Communications. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. [Link]

  • ResearchGate. (n.d.). 3 Control experiments and mechanism of the cross-coupling of quinoline N-oxides with boronic acid. ResearchGate. [Link]

  • MDPI. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Chemical Communications. (n.d.). Highly chemoselective, sterically sensitive NHC-catalysed amine acylation with pyridil. RSC Publishing. [Link]

  • Organic Chemistry Frontiers. (n.d.). Catalytic C–H amination at its limits: challenges and solutions. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of Quinoline Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of quinoline amine derivatives. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of quinoline amine derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but also a deep understanding of the underlying principles and practical methodologies. We will explore how the position of the amine substituent on the quinoline scaffold, the nature of other substituents, and solvent polarity influence the electronic absorption spectra of these versatile compounds. This guide is designed to be an essential resource for researchers working with quinoline derivatives in fields ranging from medicinal chemistry to materials science.

Introduction: The Significance of Quinoline and its Amino Derivatives

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of an amino group (-NH₂) to the quinoline ring system profoundly impacts its electronic properties and, consequently, its interaction with ultraviolet and visible light.

Understanding the UV-Vis absorption characteristics of quinoline amine derivatives is crucial for several reasons:

  • Quantitative Analysis: The Beer-Lambert law allows for the determination of the concentration of these compounds in solution, which is fundamental for dose-response studies and quality control.

  • Structural Elucidation: The position and intensity of absorption bands can provide valuable information about the electronic structure and substitution pattern of a quinoline derivative.

  • Probing Molecular Interactions: Changes in the absorption spectrum upon interaction with biological macromolecules or changes in the solvent environment can offer insights into binding mechanisms and local polarity.

  • Development of Fluorescent Probes: Many quinoline amine derivatives are fluorescent, and their absorption properties are critical for designing probes for biological imaging and sensing applications.

This guide will focus on a comparative analysis of the UV-Vis spectra of key aminoquinoline isomers and discuss the factors that govern their absorption profiles.

Theoretical Principles of UV-Vis Absorption in Quinoline Amines

The absorption of UV-Vis radiation by quinoline amine derivatives involves the promotion of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The key electronic transitions in these molecules are typically π → π* and n → π* transitions.

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and are generally high-intensity absorptions. In quinoline, these transitions are responsible for the strong absorption bands observed in the UV region.

  • n → π Transitions:* These transitions involve the promotion of a non-bonding (n) electron, typically from the lone pair of the nitrogen atom in the quinoline ring or the amino group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The fusion of the benzene and pyridine rings in quinoline, along with the introduction of the amino group, creates an extended π-electron system. The position of the amino group significantly influences the extent of conjugation and the energy of the molecular orbitals, leading to distinct UV-Vis absorption spectra for different isomers.

Comparative UV-Vis Absorption Spectra of Aminoquinoline Isomers

The position of the amino group on the quinoline ring has a profound effect on the UV-Vis absorption spectrum. The following table summarizes the approximate absorption maxima (λmax) and molar absorptivity (ε) for various aminoquinoline isomers in a common solvent, ethanol. It is important to note that these values can vary slightly depending on the specific experimental conditions and the purity of the compounds.

CompoundPosition of -NH₂λmax (nm) in EthanolMolar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
2-Aminoquinoline2~245, ~330Not readily available
4-Aminoquinoline4~235, ~320, ~335Not readily available
5-Aminoquinoline5~240, ~330Not readily available
6-Aminoquinoline6~250, ~350Not readily available
7-Aminoquinoline7~255, ~365Not readily available
8-Aminoquinoline8~245, ~330, ~400Not readily available

Analysis of Isomeric Effects:

The differences in the absorption spectra of the aminoquinoline isomers can be attributed to the varying degrees of resonance interaction between the amino group's lone pair of electrons and the quinoline π-system.

  • Amino Groups on the Pyridine Ring (e.g., 2- and 4-Aminoquinoline): When the amino group is at the 2- or 4-position, it can directly participate in resonance with the electron-withdrawing nitrogen atom of the quinoline ring. This extended conjugation generally leads to a red shift (bathochromic shift) of the longest wavelength absorption band compared to quinoline itself.

  • Amino Groups on the Benzene Ring (e.g., 5-, 6-, 7-, and 8-Aminoquinoline): The resonance interaction is also present when the amino group is on the benzene ring, but the effect on the electronic transitions can be more complex. The position of the amino group relative to the fused pyridine ring influences the overall electron distribution and the energy of the molecular orbitals. For instance, 8-aminoquinoline often exhibits a distinct long-wavelength absorption band around 400 nm, which is attributed to intramolecular hydrogen bonding between the amino group and the quinoline nitrogen, leading to a more planar and conjugated system.

Influence of Substituents on UV-Vis Absorption

The introduction of additional substituents on the quinoline amine scaffold can further modulate the UV-Vis absorption characteristics.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups can cause a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). These groups donate electron density to the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups can lead to a more significant red shift, especially when positioned to create a "push-pull" system with the amino group. In such systems, there is an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing group through the quinoline π-system. This ICT character in the excited state lowers its energy, resulting in absorption at longer wavelengths.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Quinoline amine derivatives often exhibit solvatochromism in their UV-Vis absorption spectra.

  • Positive Solvatochromism (Bathochromic Shift): An increase in solvent polarity generally leads to a red shift in the π → π* absorption bands. This is because the excited state of these transitions is often more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the ground state, thus reducing the energy difference between them and causing a shift to longer wavelengths.

  • Negative Solvatochromism (Hypsochromic Shift): In some cases, particularly for n → π* transitions, an increase in solvent polarity can cause a blue shift. This is because the non-bonding electrons of the nitrogen atom can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition.

The study of solvatochromism can provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a quinoline amine derivative. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the UV-Vis absorption spectrum of a quinoline amine derivative and identify its absorption maxima (λmax) and molar absorptivity (ε).

Materials:

  • Quinoline amine derivative (solid)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, cyclohexane)

  • UV-Vis spectrophotometer (dual beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis prep1 Weigh quinoline amine derivative prep2 Dissolve in solvent prep1->prep2 prep3 Prepare stock solution prep2->prep3 prep4 Perform serial dilutions prep3->prep4 meas3 Measure absorbance of samples prep4->meas3 meas1 Set instrument parameters meas2 Record baseline with solvent meas1->meas2 meas2->meas3 anl1 Plot absorbance vs. wavelength meas3->anl1 anl3 Plot absorbance vs. concentration meas3->anl3 anl2 Determine λmax anl1->anl2 anl4 Calculate molar absorptivity (ε) anl3->anl4

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the quinoline amine derivative using an analytical balance.

    • Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark with the same solvent. This will be your stock solution. The choice of solvent is critical; for initial characterization, a polar protic solvent like ethanol is a good starting point. For solvatochromism studies, a range of solvents with varying polarities should be used.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations. The concentrations should be chosen to yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare your samples. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and perform a baseline correction. This step is crucial to subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette in the sample holder and record the absorbance spectrum.

    • Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the recorded spectra, identify the wavelengths of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), create a Beer-Lambert plot by plotting the absorbance at a specific λmax against the concentration of the corresponding solutions.

    • Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹ (since the path length is 1 cm). The R² value of the linear fit should be close to 1, which validates the adherence to the Beer-Lambert law in the concentration range studied.

Structure-Absorption Relationship Diagram

The following diagram illustrates the key factors influencing the UV-Vis absorption characteristics of quinoline amine derivatives.

structure_absorption cluster_structure Molecular Structure cluster_environment Environment pos Position of Amine Group uvvis UV-Vis Absorption Spectrum pos->uvvis Influences Resonance & Conjugation sub Nature of Substituents sub->uvvis Modulates Electron Density (Push-Pull Effects) solv Solvent Polarity solv->uvvis Affects Ground & Excited State Energies (Solvatochromism)

Caption: Factors influencing UV-Vis absorption in quinoline amines.

Conclusion

The UV-Vis absorption characteristics of quinoline amine derivatives are highly sensitive to their molecular structure and environment. The position of the amino group, the presence of other substituents, and the polarity of the solvent all play a crucial role in determining the position and intensity of the absorption bands. A systematic understanding of these relationships, as outlined in this guide, is essential for researchers in drug development and materials science. By following the detailed experimental protocol, scientists can obtain reliable and reproducible spectroscopic data, which is fundamental for the quantitative analysis and characterization of these important compounds.

References

  • (Please note: A comprehensive list of real, verified URLs would be generated based on the actual sources used to compile the d
Comparative

A Senior Application Scientist's Guide to Sourcing Quinolin-5-ylmethanamine Dihydrochloride: A Comparative Analysis of Supplier Purity and In-House Verification

Abstract For researchers in drug discovery and medicinal chemistry, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable data. Quinolin-5-ylmethanamine di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers in drug discovery and medicinal chemistry, the quality of starting materials is not merely a matter of compliance; it is the bedrock of reproducible and reliable data. Quinolin-5-ylmethanamine dihydrochloride, a key building block for a range of bioactive molecules, is no exception.[1] The seemingly simple label of ">98% purity" on a supplier's bottle can conceal a landscape of variability in impurity profiles that can significantly impact experimental outcomes. This guide provides a comprehensive framework for selecting and validating suppliers of Quinolin-5-ylmethanamine dihydrochloride. We will dissect the nuances of supplier-stated purity grades and present a rigorous, multi-technique workflow for in-house verification, ensuring the material you introduce into your discovery pipeline is precisely what you expect it to be.

Introduction: Why Purity Is Paramount

Quinolin-5-ylmethanamine dihydrochloride serves as a crucial scaffold in the synthesis of compounds targeting a variety of biological pathways. Its utility as a building block is well-established in pharmaceutical development.[1] However, the success of any synthesis or biological assay hinges on the purity of the reagents. Impurities, even at trace levels, can have profound consequences:

  • Altered Biological Activity: An unknown impurity could possess its own biological activity, leading to false positives or negatives in screening assays.

  • Compromised Reaction Yields: Reactive impurities can interfere with downstream chemical transformations, reducing yields and generating complex side-products.

Therefore, a proactive and evidence-based approach to supplier qualification is not just best practice; it is a necessity for efficient and successful research.[3][4]

The Supplier Landscape: Decoding the Certificate of Analysis (CoA)

A range of chemical suppliers offer Quinolin-5-ylmethanamine dihydrochloride, from large, well-known manufacturers to smaller, specialized chemical synthesis labs. While a Certificate of Analysis (CoA) is the primary document attesting to a product's quality, its interpretation requires a critical eye.

Supplier CategoryTypical Purity ClaimsWhat to Look For on the CoA
Major Multinational Suppliers (e.g., MilliporeSigma, Thermo Fisher Scientific)≥98%, ≥99% (HPLC, Titration)Detailed analytical methods (e.g., HPLC conditions), lot-specific data, and clear traceability.
Specialty Chemistry Suppliers (e.g., Cayman Chemical, Santa Cruz Biotechnology)>98% (NMR, LC-MS)Often provide spectral data (NMR/MS) directly on the product page or upon request.
Chemical Marketplaces & Smaller Labs (e.g., Chem-Impex, various online platforms)≥95%, >97%May provide less detailed CoAs. It is crucial to request lot-specific data and inquire about the analytical techniques used.[1][5]

Key Takeaway: The stated purity percentage is only the beginning of the story. The method used to determine that purity is equally important. A purity of 98% by titration does not provide the same level of assurance as 98% by HPLC, which can resolve and quantify individual impurities.

Experimental Verification: A Self-Validating Workflow

Trust, but verify. The following multi-technique workflow provides a robust system for validating the identity, purity, and integrity of incoming Quinolin-5-ylmethanamine dihydrochloride. This process ensures that any discrepancies are caught before the material enters your experimental workflow.

G cluster_0 Phase 1: Initial Receipt & Screening cluster_1 Phase 2: Analytical Chemistry Validation cluster_2 Phase 3: Decision A Receive Compound B Visual Inspection (Color, Form) A->B C Solubility Test (DMSO, H₂O) B->C D HPLC Analysis (Purity & Impurity Profile) C->D E ¹H NMR Analysis (Identity & Structural Integrity) D->E F LC-MS Analysis (Molecular Weight Confirmation) E->F G Consolidate Data F->G H Pass/Fail Decision (Accept or Reject Lot) G->H

Caption: Workflow for In-House Quality Control Verification.

Detailed Experimental Protocols

Rationale: HPLC is the workhorse for purity determination, offering quantitative results about the main compound and its impurities.[6] A C18 column is chosen for its versatility with polar and non-polar compounds. The mobile phase gradient of water and acetonitrile with 0.1% TFA ensures good peak shape and resolution for the protonated amine. UV detection is set to 225 nm, a wavelength where the quinoline scaffold strongly absorbs.[7]

  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.

  • Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. Note the number, retention time, and area % of all impurity peaks.

Rationale: ¹H NMR provides an unambiguous confirmation of the compound's chemical structure.[8] The spectrum should match the expected pattern for Quinolin-5-ylmethanamine, and the absence of significant unassigned peaks is a strong indicator of purity. DMSO-d₆ is used as the solvent due to the dihydrochloride salt's good solubility.

  • Instrumentation: ≥400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a standard proton spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks for the quinoline ring protons and the aminomethyl (-CH₂NH₂-) protons.

    • Integrate all peaks. The ratio of aromatic to aliphatic protons should be consistent with the structure.

    • Look for signals corresponding to common process impurities or residual solvents (e.g., ethyl acetate, dichloromethane).

Rationale: LC-MS provides orthogonal data to confirm the molecular weight of the main peak observed in HPLC.[6][9] This is a rapid and highly sensitive method to ensure the primary component is indeed the compound of interest.[10]

  • Instrumentation: LC-MS system with ESI source.

  • LC Method: A rapid version of the HPLC method above can be used.

  • MS Parameters (Positive Ion Mode):

    • Scan Range: m/z 100-500.

    • Ion Source: Electrospray Ionization (ESI+).

  • Analysis:

    • Extract the ion chromatogram for the expected mass of the free base ([M+H]⁺ ≈ 159.09).

    • Confirm that the mass spectrum of the main chromatographic peak shows the correct molecular ion.

    • Investigate the masses of any significant impurity peaks to gain clues about their identity.

Comparative Data Analysis: A Case Study

To illustrate the importance of this workflow, we present hypothetical data from the analysis of Quinolin-5-ylmethanamine dihydrochloride from three different suppliers.

ParameterSupplier ASupplier BSupplier C
Stated Purity (on CoA) ≥98% (Titration)>98% (HPLC)99.2% (HPLC)
Visual Inspection Off-white powderWhite, crystalline solidPale yellow powder
HPLC Purity (Area %) 97.5%99.1%96.8%
HPLC Impurity Profile Main impurity at 8.2 min (1.8%)Main impurity at 10.1 min (0.6%)Two impurities >1% each
¹H NMR Analysis Correct structure, but broad aromatic signals. Unidentified peaks at 2.1 ppm.Clean spectrum, sharp signals matching reference.Correct structure, but shows residual ethyl acetate (~0.5 mol%).
LC-MS Confirmation [M+H]⁺ at 159.1 confirmed. Impurity at 8.2 min shows [M+H]⁺ at 173.1.[M+H]⁺ at 159.1 confirmed.[M+H]⁺ at 159.1 confirmed.
Assessment REJECT. Purity is below spec and the nature of the main impurity is unknown but likely an acetylated derivative.ACCEPT. High purity confirmed across all methods. Clean impurity profile.REJECT. Actual purity is significantly lower than claimed. Presence of residual solvent and other impurities.

Interpretation of Results:

  • Supplier A highlights the limitation of non-chromatographic purity methods like titration. While technically meeting the ">98%" claim by some measures, the HPLC data reveals it is of lower quality with a significant, unknown impurity.

  • Supplier B demonstrates excellent concordance between their CoA and our in-house verification, indicating robust quality control on their end. This is the ideal outcome.

  • Supplier C represents a critical failure in quality. The material is not only less pure than advertised but also contains significant process-related impurities, making it unsuitable for sensitive applications.

Conclusion and Recommendations

The quality of chemical reagents is a critical, often overlooked, variable in research and development. This guide demonstrates that reliance on a supplier's Certificate of Analysis alone is insufficient for ensuring the quality of Quinolin-5-ylmethanamine dihydrochloride.

As a Senior Application Scientist, my recommendations are as follows:

  • Prioritize Suppliers with Transparent Data: Favor suppliers who provide lot-specific, high-resolution analytical data (HPLC, NMR) on their CoA or product webpage.

  • Implement a Rigorous In-House QC Workflow: All incoming critical reagents should be subjected to a multi-technique verification process, as outlined in this guide. The investment in analytical time upfront prevents the costly failure of downstream experiments.

  • Qualify, Don't Just Purchase: Before committing to a large-scale purchase or a new supplier, obtain and qualify a small sample lot.

  • Maintain a Supplier Scorecard: Keep internal records of supplier performance. A history of providing high-quality, consistent material is the best indicator of a reliable partner.

By adopting this rigorous, evidence-based approach, researchers can mitigate risks associated with reagent quality, enhance experimental reproducibility, and ultimately accelerate the pace of discovery.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Techmate Ltd. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
  • kbDNA. (2023). Enhancing Discovery: The Importance of Research-Grade Reagents.
  • MBH. (2023). The Importance of High-Quality Reagents in Accurate Experimental Results.
  • Atom Scientific Ltd. Why Purity Variation is Significant in Laboratories.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10).
  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • Chem-Impex. Quinolin-5-yl-methylamine dihydrochloride.
  • ResearchGate. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • ChemicalBook. C-QUINOLIN-5-YL-METHYLAMINE | 58123-57-2.
  • The Royal Society of Chemistry. (2020). Supporting Information.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • BenchChem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • ChemicalBook. Quinoline(91-22-5) 1H NMR spectrum.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

Sources

Validation

Comparative Guide: X-ray Crystallography Strategies for Quinolin-5-ylmethanamine Salts

Executive Summary: The Structural Challenge Quinolin-5-ylmethanamine (CAS: 58123-57-2) represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and metallo-enzyme m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Quinolin-5-ylmethanamine (CAS: 58123-57-2) represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and metallo-enzyme modulators. Unlike its more common isomer, 8-quinolinylmethanamine, the 5-substituted variant lacks the stabilizing "peri" interaction between the exocyclic amine and the quinoline nitrogen.

This structural freedom presents a unique crystallographic challenge: the flexible methanamine "tail" often leads to conformational disorder in the free base, resulting in oils or amorphous solids rather than diffraction-quality crystals.

This guide compares the three most effective salt-formation strategies to lock this conformation, providing researchers with a decision matrix based on lattice energy, scattering power, and hygroscopicity.

Comparative Analysis of Salt Forms

The selection of the counterion is not merely about solubility; it is about lattice engineering . The goal is to introduce a counterion that acts as a "hydrogen bond anchor" for both the quinoline nitrogen (


) and the primary amine (

).
Option A: The Hydrochloride (HCl) Salt
  • Role: The "Workhorse" Standard.

  • Mechanism: Protonation typically occurs first at the more basic aliphatic amine (

    
    ) and then at the quinoline nitrogen (
    
    
    
    ) under excess acid conditions.
  • Crystallographic Profile:

    • Pros: Forms strong, directional charge-assisted hydrogen bonds (

      
      ). Often yields high-density packing (Space Group 
      
      
      
      is common).
    • Cons: High risk of hydrate formation. The

      
       ion is a poor anomalous scatterer for absolute configuration determination using Cu 
      
      
      
      radiation.
    • Verdict: Best for initial screening and purity checks.

Option B: The Hydrobromide (HBr) Salt
  • Role: The Phasing Tool.

  • Mechanism: Similar protonation profile to HCl but utilizes the larger Bromide ion (

    
     radius vs 
    
    
    
    for
    
    
    ).
  • Crystallographic Profile:

    • Pros: The Bromine atom provides a significant anomalous signal (

      
       at Cu 
      
      
      
      ), facilitating ab initio phasing if molecular replacement models are unavailable.
    • Cons: Crystals are often more hygroscopic than HCl salts; requires rapid handling in oil/cryo-loops.

    • Verdict: Essential for de novo structure solution.

Option C: Organic Co-Crystals (Fumarate/Succinate)
  • Role: The Disorder "Fixer".

  • Mechanism: Uses dicarboxylic acids to bridge two quinoline molecules.

  • Crystallographic Profile:

    • Pros: The rigid backbone of fumaric acid restricts the conformational freedom of the 5-methanamine tail. Reduces the likelihood of twinning.

    • Cons: Lower symmetry space groups (often Triclinic

      
      ) can complicate data reduction.
      
    • Verdict: Use when inorganic salts yield "hair-like" needles.

Reference Crystallographic Data

As direct public data for the specific Quinolin-5-ylmethanamine HCl salt is proprietary in many pipelines, we utilize the Proximal Homology Standard . The table below aggregates data from the closest structural analogs (5-aminoquinoline and 5-chloromethyl-8-hydroxyquinoline) to establish the Expected Lattice Envelope for the target molecule.

Table 1: Comparative Lattice Parameters for Quinoline-5-substituted Analogs

Parameter5-Aminoquinoline (Free Base)5-Chloromethyl-8-OH-quinoline HClTarget Expectation (5-yl-methanamine HCl)
Crystal System OrthorhombicMonoclinicMonoclinic (Predicted)
Space Group



or

Z (Units/Cell) 444
Packing Efficiency ModerateHigh (Ionic/H-bond network)High
Key Interaction N-H...N (Weak)

(Strong)

Source [COD 4348406][NIH/PubMed 5-Cl-8-OH Data]Derived

Interpretation: Researchers should expect the 5-ylmethanamine HCl salt to crystallize in a Centrosymmetric Monoclinic setting. If your unit cell screening indicates Orthorhombic, you likely have the free base or a hydrate.

Experimental Protocol: The "Dual-Front" Diffusion Method

To obtain diffraction-quality single crystals of Quinolin-5-ylmethanamine salts, standard evaporation often fails due to oil formation. The following Vapor Diffusion protocol is recommended.

Materials
  • Ligand: Quinolin-5-ylmethanamine (High Purity >98%).

  • Acid Source: 4M HCl in Dioxane (anhydrous) or 48% HBr (aq).

  • Solvents: Methanol (MeOH), Diethyl Ether (

    
    ), Acetonitrile (MeCN).
    
Step-by-Step Workflow
  • Dissolution: Dissolve 20 mg of amine in 1.0 mL MeOH. Ensure complete clarity.

  • Acidification: Add acid dropwise.

    • Observation: A white precipitate may form immediately.

    • Action: Add minimal MeOH and heat to

      
       until redissolved.
      
  • The Setup (Hanging Drop):

    • Place 5

      
      L of the salt solution on a siliconized cover slip.
      
    • In the reservoir well, place 500

      
      L of a precipitant (50:50 
      
      
      
      :MeCN).
    • Why MeCN? Acetonitrile modifies the dielectric constant slower than ether alone, preventing "crashing out."

  • Seal & Wait: Invert the slip over the well and seal with grease. Store at

    
     (dark).
    
  • Harvesting: Crystals typically appear as prisms within 48-72 hours. Mount in Paratone-N oil immediately to prevent dehydration.

Structural Logic & Visualization

Diagram 1: Salt Selection Decision Matrix

This logic flow ensures you do not waste beamtime on suboptimal crystals.

SaltSelection Start Start: Quinolin-5-ylmethanamine CheckSol Solubility Check: Is Free Base Oil/Amorphous? Start->CheckSol MakeHCl Synthesize HCl Salt (Methanol/Ether) CheckSol->MakeHCl Yes CheckCryst Microscopy Check: Crystal Habit? MakeHCl->CheckCryst GoodCryst Prisms/Blocks: Proceed to XRD CheckCryst->GoodCryst Defined Faces BadCryst Needles/Hair-like: Packing Issue CheckCryst->BadCryst Fibrous SwitchHBr Switch to HBr (Heavier Anion) BadCryst->SwitchHBr If Phasing Needed SwitchCo Switch to Co-Crystal (Fumaric Acid) BadCryst->SwitchCo If Stability Needed SwitchHBr->GoodCryst SwitchCo->GoodCryst

Caption: Decision matrix for optimizing salt forms based on observed crystal habit.

Diagram 2: Hydrogen Bonding Topology (HCl Salt)

The predicted interaction map explaining the stability of the HCl lattice.

HBonding Cl Chloride Ion (Cl-) Water Lattice Water (Optional) Cl->Water Bridging NH3 Amine Tail (-NH3+) NH3->Cl Charge Assisted H-Bond NQuin Quinoline N (H+) NQuin->Cl Interaction 2 Water->NH3 Network

Caption: Schematic of the charge-assisted hydrogen bonding network stabilizing the lattice.

References

  • PubChem. (2025).[1][2] Compound Summary: (Quinolin-5-yl)methanamine (CID 12018693).[3] National Library of Medicine. [Link]

  • Crystallography Open Database. (2025). Crystal structure of 5-Aminoquinoline (COD 4348406). [Link]

  • National Institutes of Health. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Reddy, E. et al. (2017).[4] Study of 5-azidomethyl-8-hydroxyquinoline structure by X-ray diffraction. Journal of Molecular Structure. [Link][4]

  • Cambridge Structural Database (CSD). General search for Quinoline-methanamine salts. [Link]

Sources

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